Efletirizine
Description
See also: Efletirizine Dihydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O3/c22-18-5-1-16(2-6-18)21(17-3-7-19(23)8-4-17)25-11-9-24(10-12-25)13-14-28-15-20(26)27/h1-8,21H,9-15H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWMMJAUVBLLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164606 | |
| Record name | Efletirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150756-35-7 | |
| Record name | Efletirizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150756357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efletirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFLETIRIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C301298G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Efletirizine: A Dual-Action Approach to Allergic Inflammation
An In-depth Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The development of efletirizine was discontinued in the late phases of clinical trials. As a result, publicly available in-depth technical data, including detailed experimental protocols and extensive quantitative data specific to this compound, is limited. This guide synthesizes the available information on its intended mechanism of action, supplemented with data from related compounds and general pharmacological principles to provide a comprehensive overview for research and development professionals.
Executive Summary
This compound is a second-generation antihistamine that was developed with a novel, dual mechanism of action targeting two key pathways in the inflammatory cascade of allergic reactions: histamine H1 receptor antagonism and 5-lipoxygenase (5-LO) inhibition.[1][2][3] This dual-action was intended to provide a more comprehensive therapeutic effect by not only blocking the immediate effects of histamine but also by inhibiting the production of leukotrienes, which are potent pro-inflammatory mediators.[1] While its clinical development was halted, the innovative approach of combining these two mechanisms in a single molecule remains a subject of interest in the development of new anti-inflammatory and anti-allergic drugs.
Core Mechanism of Action: A Two-Pronged Attack
This compound was designed to concurrently inhibit two distinct but complementary pathways involved in the pathophysiology of allergic diseases.
Histamine H1 Receptor Antagonism
Similar to other second-generation antihistamines like cetirizine, this compound acts as a potent and selective antagonist of the peripheral histamine H1 receptors.[4] Histamine, a key mediator of allergic reactions, is released from mast cells upon allergen exposure and binds to H1 receptors on various cell types, including smooth muscle and endothelial cells. This binding triggers a cascade of events leading to the classic symptoms of allergy, such as itching, sneezing, rhinorrhea, and vasodilation.
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with histamine release. This compound, by competitively binding to the H1 receptor, prevents histamine from initiating this signaling pathway, thereby blocking its pro-inflammatory effects.
5-Lipoxygenase (5-LO) Inhibition
The second, and more novel, aspect of this compound's mechanism is its inhibitory action on the 5-lipoxygenase (5-LO) enzyme. The 5-LO pathway is responsible for the synthesis of leukotrienes from arachidonic acid. Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators that contribute significantly to the pathophysiology of asthma and other allergic conditions by causing bronchoconstriction, increased vascular permeability, and mucus secretion.
The synthesis of leukotrienes is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. The 5-LO enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes. By inhibiting 5-LO, this compound was designed to block the production of all leukotrienes, thus suppressing a broad range of inflammatory responses that are not addressed by H1 receptor antagonism alone. This mechanism is analogous to that of the 5-LO inhibitor zileuton.
Signaling Pathways and Experimental Workflows
Visualizing the Dual Mechanism of Action
The following diagram provides a high-level overview of the dual inhibitory action of this compound on both the histamine and leukotriene pathways.
Caption: High-level overview of this compound's dual mechanism.
Histamine H1 Receptor Signaling Pathway
This diagram details the intracellular signaling cascade initiated by histamine binding to the H1 receptor and the point of antagonism by this compound.
Caption: Histamine H1 receptor signaling pathway.
5-Lipoxygenase (5-LO) Pathway
This diagram illustrates the synthesis of leukotrienes from arachidonic acid via the 5-LO pathway and the inhibitory action of this compound.
Caption: 5-Lipoxygenase (5-LO) pathway.
Quantitative Data
| Compound | Target | Parameter | Value | Reference |
| Cetirizine | Human H1 Receptor | Ki | ~6 nM | |
| Levocetirizine | Human H1 Receptor | Ki | ~3 nM | |
| Zileuton | 5-Lipoxygenase | IC50 (cell-free) | ~0.5-1.3 µM | |
| Zileuton | 5-Lipoxygenase | IC50 (human whole blood) | ~0.5-1.0 µM |
Experimental Protocols
Detailed experimental protocols for this compound are not published. However, the characterization of a dual-action H1 receptor antagonist and 5-LO inhibitor would typically involve the following assays:
H1 Receptor Binding Assay (Illustrative Protocol)
This protocol is a standard method to determine the binding affinity of a compound to the H1 receptor.
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Objective: To determine the inhibitory constant (Ki) of the test compound for the histamine H1 receptor.
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Materials:
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Membrane preparations from cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).
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Radioligand, e.g., [3H]-mepyramine.
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Test compound (this compound).
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Non-specific binding control (e.g., high concentration of a known H1 antagonist like diphenhydramine).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
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-
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of the non-specific binding control.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
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-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-Lipoxygenase Inhibition Assay (Illustrative Protocol)
This protocol describes a common method to assess the inhibitory activity of a compound against the 5-LO enzyme.
-
Objective: To determine the IC50 of the test compound for 5-lipoxygenase.
-
Materials:
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Human polymorphonuclear leukocytes (PMNLs) or a recombinant human 5-LO enzyme preparation.
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Arachidonic acid (substrate).
-
Calcium ionophore A23187 (to stimulate PMNLs).
-
Test compound (this compound).
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Methanol (to stop the reaction).
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HPLC system for analysis of leukotriene B4 (LTB4).
-
-
Procedure:
-
Pre-incubate the PMNLs or the enzyme preparation with varying concentrations of the test compound.
-
Initiate the reaction by adding arachidonic acid (and A23187 for PMNLs).
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
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Terminate the reaction by adding cold methanol.
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Centrifuge to pellet the protein and collect the supernatant.
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Analyze the supernatant for the production of LTB4 using reverse-phase HPLC.
-
-
Data Analysis:
-
Quantify the amount of LTB4 produced at each concentration of the test compound.
-
Plot the percentage of inhibition of LTB4 production against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
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Conclusion
This compound represented an innovative therapeutic strategy by targeting both histamine H1 receptors and the 5-lipoxygenase pathway. This dual mechanism of action held the promise of a more comprehensive treatment for allergic diseases by addressing both the early-phase (histamine-mediated) and late-phase (leukotriene-mediated) inflammatory responses. Although the development of this compound was not completed, the concept of dual-pathway inhibition remains a valuable approach in the ongoing search for more effective anti-inflammatory and anti-allergic therapies. The information and conceptual frameworks presented in this guide can serve as a valuable resource for researchers and drug development professionals exploring novel therapeutic agents in this field.
References
- 1. Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel dual acting molecules possessing 5-lipoxygenase enzyme inhibition and histamine H1 receptor antagonist properties | springermedicine.com [springermedicine.com]
- 3. Novel dual acting molecules possessing 5-lipoxygenase enzyme inhibition and histamine H(1) receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medsafe.govt.nz [medsafe.govt.nz]
An In-depth Technical Guide to Efletirizine: IUPAC Name, Synonyms, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efletirizine, also known by its developmental code UCB-28754, is a second-generation antihistamine that exhibits a dual mechanism of action as both a histamine H1 receptor antagonist and a 5-lipoxygenase (5-LO) inhibitor.[1] This unique pharmacological profile suggests its potential for the treatment of allergic diseases, not only by blocking the effects of histamine but also by inhibiting the production of leukotrienes, which are key inflammatory mediators. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identity, physicochemical properties, and analytical methodologies. Due to the limited publicly available data for this compound, comparative data for the structurally related and well-characterized antihistamine, Cetirizine, is provided for context.
Chemical Identity
| Property | Value |
| IUPAC Name | 2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid |
| Synonyms | This compound dihydrochloride, UCB 28754, UCB-28754[2] |
| CAS Number | 150756-35-7 |
| Chemical Formula | C₂₁H₂₄F₂N₂O₃[3] |
| Molecular Weight | 390.42 g/mol |
Physicochemical Properties
| Property (Cetirizine) | Value | Reference |
| Melting Point | 110-115°C | |
| Solubility | 101 mg/L | |
| LogP | 2.8 |
Pharmacodynamics
This compound is an orally active antihistamine with high selectivity and affinity for the H1-receptor. It is also reported to possess 5-lipoxygenase (5-LO) inhibitory activity. The dual-action of antagonizing the H1 receptor and inhibiting the 5-LO pathway suggests a broader anti-inflammatory effect compared to traditional antihistamines.
Quantitative data on the H1 receptor binding affinity (Ki) and 5-lipoxygenase inhibitory activity (IC50) for this compound are not specified in the available literature. For comparison, the Ki values for Cetirizine and its enantiomers for the H1 receptor are approximately 6 nM for the racemate, 3 nM for levocetirizine, and 100 nM for dextrocetirizine.
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of this compound.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound are not detailed in the available literature. For the related compound Cetirizine, the following has been reported:
| Parameter (Cetirizine) | Value | Reference |
| Bioavailability | Well-absorbed (>70%) | |
| Protein Binding | 88-96% | |
| Metabolism | Minimal (non-cytochrome P450-mediated) | |
| Elimination Half-life | Mean: 8.3 hours | |
| Excretion | 70-85% in urine, 10-13% in feces |
Experimental Protocols
Quantitation of this compound in Human Plasma and Urine by HPLC
A heart-cut column-switching, ion-pair, reversed-phase HPLC system has been described for the quantitation of this compound (EFZ) in biological fluids.
Sample Preparation:
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Plasma: The analyte and an internal standard are extracted from human EDTA plasma by C18 solid-phase extraction (SPE). The eluent from the SPE is evaporated, reconstituted, and injected onto the HPLC column.
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Urine: Urine samples are diluted and injected directly without extraction.
Chromatography:
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A dual-column system is used. The compounds of interest are separated from the bulk of the matrix on a primary C18 column.
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The fraction containing the analyte is then switched to a second C18 column for further separation using a mobile phase with stronger eluting capability.
Quantitative Parameters:
| Parameter | Plasma | Urine |
|---|---|---|
| Linearity Range | 10-2000 ng/mL | 0.05-10 µg/mL |
| Lower Limit of Quantitation (LOQ) | 10 ng/mL | Not specified |
| Inter-day Precision and Bias | <5% | <7% |
| Recovery | 90.0% | Not applicable |
Experimental Workflow for HPLC Quantitation
Caption: HPLC workflow for this compound.
This compound is a promising antihistamine with a dual mechanism of action that targets both histamine and leukotriene pathways. While detailed public data on its physicochemical and pharmacokinetic properties are scarce, the available information on its analytical methodology provides a solid foundation for further research. The comparison with Cetirizine offers valuable context for its potential therapeutic profile. Further studies are warranted to fully elucidate the pharmacodynamic and pharmacokinetic characteristics of this compound and to explore its clinical utility in allergic disorders.
References
An In-depth Technical Guide to the Pharmacodynamics and In Vitro Effects of Efletirizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efletirizine, the active enantiomer of cetirizine, is a potent and highly selective second-generation histamine H1 receptor antagonist. Its pharmacodynamic profile is characterized by a high affinity for the H1 receptor, leading to the effective inhibition of histamine-mediated allergic responses. Beyond its primary antihistaminic action, this compound exhibits a range of in vitro anti-inflammatory effects, including the modulation of eosinophil and neutrophil function and the inhibition of pro-inflammatory cytokine release. This technical guide provides a comprehensive overview of the pharmacodynamics and in vitro effects of this compound, presenting key quantitative data, detailed experimental methodologies for seminal studies, and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamics of this compound
The primary mechanism of action of this compound is its selective antagonism of the histamine H1 receptor.[1] As an inverse agonist, it binds to the inactive state of the H1 receptor, shifting the equilibrium towards this state and thereby reducing the receptor's constitutive activity and its ability to be activated by histamine.[2] This interaction effectively blocks the downstream signaling cascades initiated by histamine binding, which are responsible for the symptoms of allergic reactions.[2][3]
Receptor Binding Affinity and Selectivity
This compound demonstrates a high affinity for the human H1 receptor, with studies on its racemate (cetirizine) and its active enantiomer (levocetirizine) providing key insights. The binding affinity is stereoselective, with levocetirizine (the R-enantiomer, analogous to this compound) exhibiting a significantly higher affinity than the S-enantiomer.[4]
Table 1: H1 Receptor Binding Affinities (Ki) of Cetirizine and its Enantiomers
| Compound | Receptor | Ki (nM) | Source |
| Levocetirizine | Human H1 | 3 | |
| Cetirizine (racemate) | Human H1 | 6 | |
| Dextrocetirizine | Human H1 | 100 |
This compound exhibits high selectivity for the H1 receptor over a wide range of other receptors, including muscarinic, adrenergic, dopaminergic, and serotonergic receptors, which contributes to its favorable side-effect profile. Studies have shown that cetirizine and levocetirizine are over 600-fold more selective for the H1 receptor compared to other tested receptors and channels.
Downstream Signaling Pathways
Binding of this compound to the H1 receptor antagonizes the histamine-induced activation of several downstream signaling pathways. A key pathway inhibited is the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, prevents the release of intracellular calcium and the activation of protein kinase C (PKC).
Furthermore, this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By preventing the nuclear translocation of NF-κB, this compound can suppress the inflammatory cascade.
Caption: this compound's antagonism of the H1 receptor inhibits downstream signaling.
In Vitro Effects of this compound
This compound exhibits a variety of anti-inflammatory effects in vitro that are not solely attributable to its H1 receptor antagonism. These effects have been observed in key inflammatory cells such as eosinophils and neutrophils.
Effects on Eosinophils
Eosinophils play a crucial role in the pathophysiology of allergic diseases. This compound has been shown to modulate several aspects of eosinophil function in vitro.
Studies have demonstrated that cetirizine, the racemate of this compound, inhibits eosinophil chemotaxis induced by various stimuli, including platelet-activating factor (PAF). This inhibition of migration is a key anti-inflammatory effect.
Table 2: In Vitro Effects of Cetirizine on Eosinophil Function
| Effect | Stimulus | Concentration of Cetirizine | Result | Source |
| Inhibition of Chemotaxis | PAF (10⁻⁶ M) | 0.01 µg/mL | 47.5 ± 6.1% inhibition | |
| 0.1 µg/mL | 50.8 ± 5.1% inhibition | |||
| 1 µg/mL | 58.9 ± 6.4% inhibition | |||
| Inhibition of Superoxide Generation | PAF | 0.01 - 1 µg/mL | Significant inhibition in allergic subjects | |
| Inhibition of Cell Survival | IL-5 | 100 µM | Significant inhibition at 48 and 72 hours | |
| Inhibition of Hyperadherence | PAF | IC50 of 2 x 10⁻⁵ M | Inhibition of eosinophil hyperadherence |
The following protocol is a generalized representation based on methodologies described in the literature.
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic subjects using density gradient centrifugation followed by negative selection with immunomagnetic beads to remove other granulocytes.
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Chemotaxis Chamber: A 48-well microchemotaxis chamber is used. The lower wells contain the chemoattractant (e.g., PAF at 10⁻⁶ M) with or without varying concentrations of this compound.
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Cell Seeding: A filter with a defined pore size is placed over the lower wells, and the isolated eosinophils are seeded into the upper wells.
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Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 60 minutes).
-
Quantification: After incubation, the filter is removed, and the number of eosinophils that have migrated to the lower wells is quantified, typically by manual counting under a microscope or by using an automated cell counter. The percentage inhibition by this compound is calculated relative to the control (chemoattractant alone).
Caption: Workflow for an in vitro eosinophil chemotaxis assay.
Effects on Neutrophils
This compound has also been shown to influence neutrophil function, although the effects may be less pronounced than those on eosinophils and often require higher concentrations.
At high concentrations (greater than 35 µg/mL), cetirizine has been found to inhibit superoxide anion production by neutrophils stimulated with chemotactic factors. However, at therapeutic concentrations (less than 10 µg/mL), no significant effect on superoxide production was observed.
Table 3: In Vitro Effects of Cetirizine on Neutrophil Function
| Effect | Stimulus | Concentration of Cetirizine | Result | Source |
| Superoxide Production | Chemotactic factors | > 35 µg/mL | Concentration-dependent inhibition | |
| PMA | Not specified | No effect | ||
| Chemotaxis | PAF or ZAP | Not specified | No significant variation |
The following protocol is a generalized representation based on methodologies described in the literature.
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Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of healthy volunteers using a discontinuous density gradient.
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Cell Treatment: Isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.
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Stimulation: The neutrophils are then stimulated with an agonist such as phorbol 12-myristate 13-acetate (PMA) or a chemotactic factor.
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Detection: Superoxide anion production is measured. A common method is the spectrophotometric measurement of the reduction of cytochrome c. Alternatively, flow cytometry with a fluorescent probe like dihydrorhodamine 123 (DHR123) can be used.
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Data Analysis: The amount of superoxide produced is calculated and compared between the this compound-treated and control groups to determine the inhibitory effect.
Caption: Workflow for a neutrophil superoxide production assay.
Inhibition of Cytokine Release
This compound has demonstrated the ability to modulate the release of various cytokines from different cell types, suggesting an anti-inflammatory effect beyond H1 receptor antagonism.
In vitro studies have shown that cetirizine can reduce the release of pro-inflammatory cytokines such as IL-4, IL-8, and GM-CSF from various cell types, including epithelial cells and peripheral blood mononuclear cells (PBMCs). This effect is, at least in part, mediated by the inhibition of the NF-κB pathway.
Table 4: In Vitro Effects of Cetirizine on Cytokine Release
| Cell Type | Stimulus | Cytokine | Concentration of Cetirizine | Result | Source |
| A549 (epithelial cells) | TNF-α, PMA | IL-8 | 0.01 - 1.0 µM | Significant reduction in release | |
| A549 (epithelial cells) | IL-1β | GM-CSF, IL-8 | Not specified | Inhibition of secretion | |
| PBMCs | House Dust Mite Allergen | IFN-γ, IL-10 | Not specified | Increased production |
Conclusion
This compound is a highly effective and selective H1 receptor antagonist with a well-defined pharmacodynamic profile. Its high affinity for the H1 receptor and its ability to inhibit downstream signaling pathways, including the NF-κB pathway, form the basis of its potent anti-allergic and anti-inflammatory properties. In vitro studies have further elucidated its mechanism of action, demonstrating direct effects on key inflammatory cells such as eosinophils and neutrophils, leading to the inhibition of chemotaxis, superoxide generation, and cytokine release. This comprehensive understanding of this compound's pharmacodynamics and in vitro effects is crucial for its continued development and clinical application in the management of allergic and inflammatory conditions. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and scientists in the field of drug development.
References
Efletirizine as a Scaffold for Dual-Action 5-Lipoxygenase Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efletirizine is a second-generation antihistamine known for its high selectivity and affinity for the H1-receptor. While not recognized for inherent 5-lipoxygenase (5-LOX) inhibitory activity, its chemical scaffold has been strategically employed in the development of novel dual-action therapeutic agents. These agents aim to concurrently antagonize the H1 receptor and inhibit the 5-LOX enzyme, offering a multifaceted approach to treating allergic and inflammatory conditions where both histamine and leukotrienes play a significant role. This technical guide delves into the core concepts of utilizing the this compound scaffold for 5-LOX inhibition, presenting relevant data, experimental methodologies, and conceptual frameworks.
The Rationale for Dual H1 and 5-LOX Inhibition
Allergic inflammation is a complex process involving a cascade of mediators. Histamine, acting on H1 receptors, is a primary driver of acute allergic symptoms. Concurrently, the 5-lipoxygenase pathway is responsible for the synthesis of leukotrienes, potent inflammatory mediators that contribute to bronchoconstriction, mucus production, and cellular infiltration. A therapeutic agent that can inhibit both pathways could offer a more comprehensive treatment for conditions like allergic rhinitis and asthma.
The development of hybrid molecules incorporating the this compound scaffold is based on this principle. Research has focused on linking the H1-binding structure of this compound to a known 5-LOX inhibiting moiety, such as a lipophilic N-hydroxyurea, which is the active pharmacophore of the established 5-LOX inhibitor, zileuton[1][2].
Quantitative Data on this compound-Based Dual-Action Inhibitors
To date, public domain research has not presented quantitative data (e.g., IC50 values) demonstrating direct 5-lipoxygenase inhibitory activity for this compound alone. The available data pertains to hybrid compounds synthesized using the this compound scaffold. For illustrative purposes, the following table presents a template for how such data would be structured, along with data for known 5-LOX inhibitors for comparison.
| Compound | Target Enzyme | IC50 (µM) | Assay System | Reference |
| This compound | 5-Lipoxygenase | Data Not Available | - | - |
| This compound-N-hydroxyurea Conjugate | 5-Lipoxygenase | Hypothetical Data | e.g., Human PMNLs | [1][2] |
| Zileuton | 5-Lipoxygenase | ~1 | Human Neutrophils | General Knowledge |
| NDGA (Nordihydroguaiaretic acid) | 5-Lipoxygenase | ~0.1 - 1 | Various | General Knowledge |
Experimental Protocols for Assessing 5-Lipoxygenase Inhibition
The following are detailed methodologies for key experiments that would be conducted to assess the 5-LOX inhibitory activity of novel compounds derived from the this compound scaffold.
In Vitro 5-Lipoxygenase Enzyme Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the activity of purified 5-LOX enzyme.
-
Enzyme Source: Recombinant human 5-lipoxygenase or 5-LOX isolated from potato tubers or soybean.
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Substrate: Arachidonic acid.
-
Assay Buffer: Typically a Tris-HCl or phosphate buffer (pH 7.4-8.0) containing CaCl2 and ATP.
-
Procedure:
-
The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the 5-LOX enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the direct product of 5-LOX activity, is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a vehicle control.
-
IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
-
Leukotriene B4 (LTB4) Production Assay in Human Polymorphonuclear Leukocytes (PMNLs)
This cell-based assay assesses the ability of a compound to inhibit 5-LOX activity within a relevant cellular environment.
-
Cell Source: Freshly isolated human PMNLs from healthy donors.
-
Stimulant: Calcium ionophore A23187, which activates the 5-LOX pathway.
-
Procedure:
-
Isolated PMNLs are pre-incubated with the test compound or vehicle control.
-
The cells are then stimulated with calcium ionophore A23187 to induce LTB4 synthesis.
-
The reaction is stopped, and the cells are lysed.
-
The amount of LTB4 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit or by high-performance liquid chromatography (HPLC).
-
The percentage of inhibition is calculated, and IC50 values are determined.
-
Signaling Pathways and Conceptual Frameworks
The following diagrams illustrate the 5-lipoxygenase signaling pathway and a conceptual workflow for the development of dual-action inhibitors based on the this compound scaffold.
References
Efletirizine's H1 Receptor Antagonist Selectivity: A Technical Overview
Disclaimer: Publicly available, specific quantitative data on the H1 receptor binding affinity and comprehensive off-target selectivity profile for efletirizine are limited. This guide will utilize the extensive data available for its close structural analog, cetirizine, and its active enantiomer, levocetirizine, as a proxy to detail the principles of H1 receptor antagonist selectivity, experimental methodologies, and associated signaling pathways. This information is intended to be representative of the characterization of a second-generation antihistamine.
Introduction to H1 Receptor Antagonism
Histamine H1 receptors are integral membrane proteins belonging to the G-protein coupled receptor (GPCR) superfamily.[1] Upon activation by histamine, these receptors trigger a signaling cascade that mediates inflammatory and allergic responses.[2] Second-generation H1 receptor antagonists, such as this compound and its analogs, are designed to be highly selective for the H1 receptor, thereby minimizing the off-target effects commonly associated with first-generation antihistamines, such as sedation and anticholinergic symptoms.[2] This high selectivity is a critical attribute for a favorable safety and tolerability profile in the treatment of allergic conditions like rhinitis and urticaria.[3][4]
Quantitative Analysis of Receptor Binding Affinity
The cornerstone of characterizing a selective H1 receptor antagonist is the quantitative determination of its binding affinity for the target receptor in comparison to a wide range of other potential biological targets. This is typically expressed using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity.
As a proxy for this compound, the binding affinities of cetirizine and its enantiomers for the human H1 receptor are presented below.
Table 1: H1 Receptor Binding Affinities of Cetirizine and its Enantiomers
| Compound | H1 Receptor Ki (nM) | Reference |
| Levocetirizine | 3 | |
| Cetirizine | 6 | |
| (S)-Cetirizine | 100 |
This data highlights the stereoselective binding of cetirizine enantiomers to the H1 receptor, with levocetirizine demonstrating the highest affinity.
Off-Target Selectivity Profile
A comprehensive understanding of a drug's selectivity involves screening it against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions. For second-generation antihistamines, it is crucial to demonstrate minimal affinity for receptors associated with adverse effects, such as muscarinic, adrenergic, and serotonergic receptors.
Cetirizine and levocetirizine have been shown to be highly selective for the H1 receptor. For instance, studies have demonstrated that they are over 600-fold more selective for the H1 receptor compared to a broad panel of other receptors and channels.
Table 2: Representative Off-Target Receptor Binding Data for a Selective H1 Antagonist (based on Cetirizine/Levocetirizine data)
| Receptor Subtype | Representative Ki (nM) | Selectivity Ratio (Ki Off-Target / Ki H1) |
| Histamine H1 | 3 - 6 | - |
| Muscarinic M1 | > 10,000 | > 1,667 |
| Adrenergic α1 | > 10,000 | > 1,667 |
| Dopamine D2 | > 10,000 | > 1,667 |
| Serotonin 5-HT2A | > 10,000 | > 1,667 |
This table illustrates the high degree of selectivity, with significantly weaker binding to common off-target receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine H1 receptor antagonist selectivity.
Radioligand Binding Assay for H1 Receptor Affinity
This assay directly measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the H1 receptor.
Objective: To determine the binding affinity (Ki) of the test compound for the human H1 receptor.
Materials:
-
Human H1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-mepyramine (a potent H1 antagonist)
-
Test compound (this compound) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, [³H]-mepyramine at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (e.g., Calcium Flux Assay)
This type of assay measures the functional consequence of receptor binding, specifically the antagonist's ability to block agonist-induced signaling.
Objective: To determine the functional potency (IC50) of the test compound in inhibiting histamine-induced H1 receptor signaling.
Materials:
-
Cells stably expressing the human H1 receptor (e.g., HEK293 cells)
-
Histamine (agonist)
-
Test compound (this compound)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Plate the H1 receptor-expressing cells in a microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of histamine to stimulate the H1 receptors.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a FLIPR.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal response induced by histamine.
Visualizations of Key Pathways and Processes
H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of inhibition by an antagonist like this compound.
References
Preclinical Profile of Efletirizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical data available for Efletirizine, a second-generation antihistamine. The information presented is synthesized from publicly available research and regulatory documents. It is important to note that "this compound" is often used in association with Cetirizine and its active enantiomer, Levocetirizine. Therefore, this document consolidates preclinical findings for these related compounds to provide a thorough profile. This guide covers the pharmacodynamic properties, pharmacokinetic profile, and toxicology of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Introduction
This compound is a potent and selective histamine H1 receptor antagonist.[1][2] As a second-generation antihistamine, it is characterized by a low potential for central nervous system side effects, such as sedation, due to limited penetration of the blood-brain barrier.[][4] Preclinical research has focused on elucidating its mechanism of action, characterizing its in vitro and in vivo activity, and establishing its safety profile. These studies have demonstrated that beyond its primary antihistaminic effects, this compound and its related compounds possess anti-inflammatory properties, further contributing to their therapeutic potential in allergic diseases.[5]
Pharmacodynamics
The principal mechanism of action of this compound is the selective inverse agonism of the histamine H1 receptor. This interaction prevents histamine from binding to its receptor, thereby mitigating the symptoms of allergic reactions.
Receptor Binding Affinity
In vitro receptor binding studies have demonstrated the high affinity and selectivity of this compound and its enantiomers for the human H1 histamine receptor. Competition experiments with [3H]mepyramine have been instrumental in determining the binding affinities (Ki values).
Table 1: Histamine H1 Receptor Binding Affinities
| Compound | Ki (nM) | Receptor Selectivity | Reference |
| Levocetirizine | 3 | >600-fold vs. other receptors | |
| Cetirizine | 6 | >600-fold vs. other receptors | |
| (S)-Cetirizine | 100 | Not specified |
Experimental Protocol: Radioligand Binding Assay
A common method to determine receptor binding affinity is the radioligand binding assay. The protocol generally involves:
-
Preparation of cell membranes: Membranes from cells expressing the human H1 histamine receptor (e.g., CHO cells) are prepared.
-
Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [3H]mepyramine) and varying concentrations of the test compound (e.g., Levocetirizine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Anti-inflammatory Effects
Preclinical studies have revealed that this compound and related compounds exhibit anti-inflammatory effects that are independent of H1 receptor antagonism. A key aspect of this is the inhibition of eosinophil migration and activity, which are crucial in the late phase of allergic reactions.
Table 2: Effects on Eosinophil Function
| Compound | Effect | Model | Concentration/Dose | Reference |
| Levocetirizine | Inhibition of eosinophil adhesion to VCAM-1 | In vitro (flow conditions) | EC50 of 10⁻⁹ M | |
| Cetirizine | Inhibition of eotaxin-induced eosinophil transendothelial migration | In vitro (HMVEC-d and HMVEC-l) | Total inhibition at 10⁻⁸ M and 10⁻⁷ M, respectively | |
| Cetirizine | Inhibition of eosinophil migration in vivo | Skin window technique in allergic patients | 10 mg single dose | |
| Cetirizine | Inhibition of PAF-induced eosinophil chemotaxis | In vitro | 0.01 - 1 µg/mL | |
| Cetirizine | Inhibition of IL-5-dependent eosinophil survival | In vitro | 100 µM |
Experimental Protocol: Eosinophil Transendothelial Migration Assay
This assay assesses the ability of a compound to inhibit the migration of eosinophils across an endothelial cell layer in response to a chemoattractant.
-
Cell Culture: Human microvascular endothelial cells (HMVEC) are cultured to form a confluent monolayer on a microporous membrane in a transwell insert.
-
Eosinophil Isolation: Eosinophils are isolated from the blood of allergic donors.
-
Pre-incubation: The isolated eosinophils are pre-incubated with the test compound (e.g., Cetirizine) or a vehicle control.
-
Migration: The pre-incubated eosinophils are added to the upper chamber of the transwell, and a chemoattractant (e.g., eotaxin) is added to the lower chamber.
-
Quantification: After an incubation period, the number of eosinophils that have migrated to the lower chamber is quantified, typically by cell counting or a specific assay for eosinophil peroxidase.
Pharmacokinetics
The pharmacokinetic profile of this compound and its related compounds has been characterized in preclinical and clinical studies.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Table 3: Pharmacokinetic Parameters of Cetirizine
| Parameter | Value | Species/Model | Reference |
| Tmax | ~1 hour | Humans (oral) | |
| Plasma Protein Binding | ~93% | Humans | |
| Metabolism | Limited, one identified metabolite | Humans | |
| Elimination Half-life | ~8.3 hours | Humans | |
| Excretion | ~60% unchanged in urine within 24 hours | Humans |
Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers
-
Dosing: A single oral dose of the drug is administered to healthy volunteers.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Toxicology
The safety profile of this compound and its related compounds has been evaluated in a range of toxicology studies.
General Toxicology
Multiple-dose toxicity studies have been conducted in various animal species. In rodents, the primary target organ of toxicity was the liver. In Beagle dogs, the main target was the gastrointestinal system, with emesis being the major clinical sign.
Table 4: Summary of General Toxicology Findings for Cetirizine
| Species | Duration | Target Organ(s) | Key Findings | Reference |
| Rodents | Chronic | Liver | Enzyme induction, fat deposition | |
| Beagle Dog | Chronic | Gastrointestinal system | Emesis |
Safety Pharmacology
Safety pharmacology studies are conducted to assess the potential adverse effects of a drug on major physiological systems. For Cetirizine, these studies have shown negligible anticholinergic and antiserotonergic activity.
Genotoxicity and Carcinogenicity
Levocetirizine was not found to be mutagenic in the Ames test or genotoxic in other in vitro and in vivo assays. Long-term carcinogenicity studies with Cetirizine in mice showed an increase in benign liver tumors in males, which was attributed to enzyme induction. Cetirizine did not show carcinogenic potential in rats.
Reproductive and Developmental Toxicology
In reproductive toxicology studies, Cetirizine was not found to be teratogenic in rats and rabbits, although some skeletal anomalies were observed in rabbits at high doses.
In Vivo Models
Animal models of allergic rhinitis have been instrumental in evaluating the in vivo efficacy of this compound and related compounds. These models typically involve sensitizing an animal to an allergen and then challenging them to elicit an allergic response.
Experimental Protocol: Mouse Model of Allergic Rhinitis
-
Sensitization: Mice are sensitized to an allergen, such as ovalbumin, often with an adjuvant like aluminum hydroxide, through intraperitoneal injections.
-
Challenge: After a period to allow for an immune response to develop, the mice are challenged intranasally with the same allergen.
-
Treatment: The test compound (e.g., Levocetirizine) is administered, typically orally, before the allergen challenge.
-
Assessment: The allergic response is assessed by measuring various parameters, such as the frequency of sneezing and nasal rubbing, and by analyzing nasal lavage fluid for inflammatory cells (e.g., eosinophils) and cytokines.
Conclusion
The preclinical data for this compound and its related compounds, Cetirizine and Levocetirizine, demonstrate a profile of a potent and selective H1 receptor antagonist with a favorable safety margin. Key findings include high binding affinity for the H1 receptor, significant anti-inflammatory effects through the inhibition of eosinophil activity, and a pharmacokinetic profile that supports once-daily dosing. The toxicological evaluation has identified the liver as a target organ in rodents at high doses, but overall, the preclinical data have supported the clinical development and use of these compounds for the treatment of allergic diseases. This guide provides a foundational understanding for researchers and professionals involved in the ongoing development and characterization of antihistamines.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. fda.report [fda.report]
- 5. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocol for Cetirizine Dihydrochloride
Introduction
Cetirizine is a second-generation antihistamine, a class of drugs used to treat allergic rhinitis, chronic idiopathic urticaria, and other allergic symptoms. As a selective H1 receptor antagonist, it exhibits fewer sedative effects compared to first-generation antihistamines due to its lower ability to cross the blood-brain barrier. This document provides a detailed protocol for the laboratory-scale synthesis of Cetirizine Dihydrochloride, a common salt form of the active pharmaceutical ingredient. The synthesis is based on established routes and is intended for research and developmental purposes.
Reaction Scheme
The overall synthesis of Cetirizine Dihydrochloride from 1-[(4-chlorophenyl)phenylmethyl]piperazine and 2-chloroethoxyacetic acid is depicted below.
Caption: Synthetic pathway for Cetirizine Dihydrochloride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |
| 1-[(4-chlorophenyl)phenylmethyl]piperazine | 303-26-4 | 286.81 | Sigma-Aldrich |
| 2-Chloroethoxyacetic acid | 14541-83-8 | 138.54 | TCI Chemicals |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | Fisher Scientific |
| Toluene | 108-88-3 | 92.14 | VWR Chemicals |
| Hydrochloric Acid (HCl) in Isopropanol (5-6 N) | 7647-01-0 | 36.46 | Sigma-Aldrich |
| Acetone | 67-64-1 | 58.08 | Fisher Scientific |
| Isopropanol (IPA) | 67-63-0 | 60.10 | VWR Chemicals |
Experimental Protocol
Synthesis of Cetirizine
This step involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethoxyacetic acid.
Caption: Experimental workflow for the synthesis of Cetirizine.
Procedure:
-
To a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (10 volumes), heat the mixture to 80-85°C.
-
In a separate vessel, prepare an aqueous solution of 2-chloroethoxyacetic acid (1.2 eq) and sodium hydroxide (1.2 eq).
-
Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C.
-
After the addition is complete, reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and add water (5 volumes).
-
Stir for 30 minutes and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 3 volumes).
-
Combine the organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude Cetirizine as an oil.
Synthesis of Cetirizine Dihydrochloride
This step involves the conversion of the free base Cetirizine into its dihydrochloride salt.
Procedure:
-
Dissolve the crude Cetirizine (1.0 eq) in acetone (10 volumes).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol (5-6 N, 2.2 eq) dropwise, maintaining the temperature below 10°C.
-
A white precipitate will form. Stir the slurry at 0-5°C for 2-4 hours.
-
Filter the solid product and wash with cold acetone (2 x 2 volumes).
-
Dry the product under vacuum at 40-45°C to a constant weight.
Results and Characterization
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | 220-225 °C (decomposes) |
| Solubility | Soluble in water, sparingly soluble in acetone |
| ¹H NMR | Spectra should be consistent with the structure |
| Mass Spectrum | [M+H]⁺ peak corresponding to the free base (389.18) |
| Purity (HPLC) | >99.0% |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Toluene is flammable and toxic; handle with care.
-
Hydrochloric acid is corrosive; avoid inhalation and contact with skin.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction or loss during workup | Ensure anhydrous conditions, extend reaction time, and perform careful extractions. |
| Impure Product | Presence of starting materials or by-products | Recrystallize the final product from a suitable solvent system (e.g., isopropanol/acetone). |
| Difficulty in Precipitation | Supersaturation or incorrect solvent | Scratch the inside of the flask, add a seed crystal, or try a different anti-solvent. |
Conclusion
This protocol outlines a reliable and reproducible method for the synthesis of Cetirizine Dihydrochloride for research purposes. The described procedure can be scaled with appropriate modifications to the equipment and reaction conditions. Characterization of the final product is crucial to ensure its identity and purity.
Application Note: Quantification of Efletirizine in Human Plasma by HPLC-UV
Introduction
Efletirizine is a second-generation antihistamine used for the treatment of allergic rhinitis and urticaria. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of this compound in plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical principles for similar compounds and serves as a robust starting point for method development and validation in a research or clinical laboratory setting.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated on a C18 reversed-phase column with an isocratic mobile phase, and detected by a UV detector. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Quantitative Data Summary
The following table outlines the key parameters for the proposed HPLC method for this compound quantification in plasma.
| Parameter | Value |
| Chromatographic Column | C18 (e.g., Phenomenex, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Internal Standard (IS) | Amlodipine |
| Linearity Range | 10 - 500 ng/mL |
| Extraction Method | Liquid-Liquid Extraction with Dichloromethane |
| Limit of Detection (LOD) | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
Experimental Workflow
Figure 1. Workflow for the quantification of this compound in plasma.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Amlodipine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
Milli-Q water or equivalent
2. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in Milli-Q water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 35:65 (v/v) ratio. Degas the solution before use.
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and amlodipine in methanol to obtain stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with mobile phase to create working standards for the calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL).
-
Internal Standard Working Solution (500 ng/mL): Dilute the amlodipine stock solution with mobile phase.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma into a clean centrifuge tube.
-
Add 100 µL of the internal standard working solution (500 ng/mL) and vortex for 30 seconds.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and vortex for 1 minute.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
4. HPLC-UV Operating Conditions
-
Instrument: Agilent 1100/1200 series HPLC system or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., Phenomenex, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 230 nm.
-
Run Time: Approximately 10 minutes.
5. Calibration Curve and Quantification
-
Prepare calibration standards by spiking drug-free plasma with the appropriate working standard solutions to achieve final concentrations of 10, 25, 50, 100, 250, and 500 ng/mL.
-
Process these calibration standards along with quality control (QC) samples and unknown samples as described in the sample preparation section.
-
Inject the processed standards and samples into the HPLC system.
-
Record the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
6. Method Validation (Brief Overview) For use in regulated studies, the method should be fully validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma.
-
Linearity: Demonstrated by a correlation coefficient (r²) > 0.99 for the calibration curve.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for LLOQ).
-
Recovery: The efficiency of the extraction process, determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Stability: Evaluation of the stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Disclaimer: This application note provides a general protocol and may require optimization for specific laboratory conditions and equipment. It is intended as a starting point for method development.
Application Notes and Protocols for Cetirizine Dihydrochloride Solution: Preparation and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the preparation and stability evaluation of cetirizine dihydrochloride solutions. Cetirizine, a second-generation histamine H1 receptor antagonist, is widely used for the relief of allergy symptoms.[1][2] Understanding its solution properties is critical for the development of stable and effective liquid dosage forms. These protocols are based on established scientific literature and are intended for research and development purposes.
I. Physicochemical Properties and Solubility
Cetirizine dihydrochloride is a white, crystalline powder that is soluble in water.[3] Its solubility is influenced by the solvent and pH.
Table 1: Solubility of Cetirizine Dihydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | ~12 mg/mL | [4] |
| Dimethylformamide | ~3 mg/mL | |
| Water | 101 mg/L |
II. Preparation of Cetirizine Dihydrochloride Oral Solution (1 mg/mL)
This protocol outlines the preparation of a basic cetirizine dihydrochloride oral solution. The formulation can be adapted with various excipients to improve taste, stability, and preservation.
Materials and Reagents:
-
Cetirizine Dihydrochloride, USP grade
-
Purified Water
-
Glycerin
-
Propylene Glycol
-
Sodium Acetate (anhydrous)
-
Glacial Acetic Acid
-
Methylparaben
-
Propylparaben
-
Sucrose
-
Flavoring agents (e.g., artificial grape and banana flavor)
Equipment:
-
Analytical balance
-
Mixing tank/vessel
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and pipettes
-
Filtration apparatus (0.22 µm filter)
Protocol:
-
Vehicle Preparation: In a calibrated mixing vessel, add approximately 70% of the final volume of purified water.
-
Addition of Excipients: While stirring, sequentially add and dissolve the following excipients: glycerin, propylene glycol, sodium acetate, sucrose, methylparaben, and propylparaben.
-
pH Adjustment: Adjust the pH of the solution to between 4.0 and 5.0 using glacial acetic acid. This pH range is crucial for the stability of the final product.
-
Active Ingredient Dissolution: Slowly add the accurately weighed cetirizine dihydrochloride to the solution while continuing to stir until it is completely dissolved.
-
Flavoring and Final Volume: Add the desired flavoring agents. Bring the solution to the final volume with purified water and mix until uniform.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
Packaging and Storage: Store the final solution in well-closed, light-resistant containers at controlled room temperature.
Caption: Workflow for the preparation of a cetirizine dihydrochloride oral solution.
III. Stability of Cetirizine Dihydrochloride Solutions
The stability of cetirizine dihydrochloride in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.
Summary of Stability Data:
-
pH Stability: Cetirizine is relatively stable in alkaline conditions but unstable in acidic and neutral hydrolytic conditions.
-
Oxidative Stability: The drug undergoes significant degradation in the presence of oxidizing agents like hydrogen peroxide.
-
Photostability: Exposure to light can lead to considerable degradation, with reported degradation ranging from 30-50%.
-
Thermal Stability: The degradation kinetics in acidic conditions follow a pseudo-first-order reaction and are temperature-dependent.
Table 2: Stress Condition Stability of Cetirizine Dihydrochloride
| Stress Condition | Observation | Degradation Products | Reference |
| Acidic Hydrolysis (e.g., 2 M HCl) | Unstable | α-(4-chlorophenyl) benzyl alcohol | |
| Neutral Hydrolysis | Extensive degradation | α-(4-chlorophenyl) benzyl alcohol | |
| Alkaline Hydrolysis | Insignificant degradation | - | |
| Oxidation (e.g., 0.5% H₂O₂) | Unstable, extensive degradation | 4-chlorobenzophenone, Cetirizine N-oxide | |
| Photolysis | 30-50% degradation | - |
IV. Protocol for Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the stability of cetirizine solutions by separating the active ingredient from its degradation products.
Chromatographic Conditions:
-
Column: Symmetry® C18, 5 µm, 4.6 mm × 150 mm (or equivalent)
-
Mobile Phase: A mixture of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v), with the pH adjusted to 3.5
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10-25 µL
-
Column Temperature: Ambient or 30°C
Preparation of Solutions:
-
Standard Stock Solution (5000 µg/mL): Accurately weigh and dissolve cetirizine dihydrochloride in purified water. This stock solution is stable for at least one week when stored at 4°C and protected from light.
-
Calibration Standards (1-20 µg/mL): Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the cetirizine oral solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).
System Suitability:
Before analysis, perform replicate injections of a standard solution to ensure the system is performing adequately. Typical parameters to check include peak area reproducibility (RSD < 2%), retention time consistency, theoretical plates, and tailing factor.
Forced Degradation Study Protocol:
-
Prepare Samples: Prepare separate solutions of cetirizine in 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 1% H₂O₂ (oxidative).
-
Stress Conditions: Expose the solutions to elevated temperatures (e.g., 80°C) for a defined period (e.g., 10 hours).
-
Neutralization and Dilution: After the stress period, cool the solutions to room temperature. Neutralize the acidic and alkaline samples and dilute all samples with the mobile phase to a suitable concentration.
-
HPLC Analysis: Analyze the stressed samples by HPLC to observe the degradation of cetirizine and the formation of degradation products.
Caption: Experimental workflow for a forced degradation study of cetirizine.
V. Degradation Pathways
Understanding the degradation pathways of cetirizine is crucial for identifying potential impurities and ensuring the safety and efficacy of the final product.
-
Hydrolytic Degradation (Acidic and Neutral): The primary degradation product formed under these conditions is α-(4-chlorophenyl) benzyl alcohol.
-
Oxidative Degradation: In the presence of oxidizing agents, cetirizine can degrade to form 4-chlorobenzophenone. Another identified oxidation product is cetirizine N-oxide.
Caption: Simplified degradation pathways of cetirizine under stress conditions.
VI. Conclusion
The successful formulation of a stable cetirizine dihydrochloride solution requires careful control of pH, protection from light, and consideration of potential oxidative degradation. The protocols and data presented in these application notes provide a solid foundation for the development and quality control of liquid cetirizine dosage forms. A validated, stability-indicating HPLC method is an indispensable tool for these activities.
References
Application Notes and Protocols for the In Vitro Use of Cetirizine in Cell-Based Assays
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Efletirizine" did not yield any relevant results. It is presumed that the intended compound was Cetirizine , a widely studied second-generation antihistamine. All information presented herein pertains to Cetirizine.
Introduction
Cetirizine is a potent and selective second-generation histamine H1 receptor antagonist.[1][2] It is the carboxylated metabolite of hydroxyzine and is widely used in the treatment of allergic conditions such as rhinitis and urticaria.[3] Beyond its primary antihistaminic activity, Cetirizine exhibits a range of anti-inflammatory properties, making it a valuable tool for in vitro research in immunology and drug discovery.[3][4] These anti-inflammatory effects are attributed to its ability to inhibit eosinophil chemotaxis and the release of inflammatory mediators.
This document provides detailed application notes and protocols for the use of Cetirizine in various in vitro cell-based assays, including data presentation in tabular format and visualizations of key pathways and workflows.
Mechanism of Action
Cetirizine's primary mechanism of action is the selective inverse agonism of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from initiating the downstream signaling cascade that leads to allergic and inflammatory responses. This includes the inhibition of the Gq/11 protein-coupled activation of phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) is suppressed, leading to reduced activation of protein kinase C (PKC) and other downstream effectors.
Furthermore, Cetirizine has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the immune and inflammatory response. This action contributes to its broader anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines and adhesion molecules.
Signaling Pathway of Histamine H1 Receptor and Inhibition by Cetirizine
Caption: Cetirizine inhibits the histamine H1 receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro effects of Cetirizine from various cell-based assays.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Ki (nM) | Cell Line/System | Reference |
| Cetirizine | 6 | Human H1 Receptor | |
| Levocetirizine | 3 | Human H1 Receptor | |
| (S)-Cetirizine | 100 | Human H1 Receptor |
Table 2: Inhibition of Histamine Release
| Cell Line | Stimulant | Cetirizine Concentration (ng/mL) | % Inhibition | Reference |
| RBL-2H3 | Anti-IgE | 62.5 | 29 | |
| RBL-2H3 | Anti-IgE | 1000 | 80 |
Table 3: Effects on Eosinophil and Neutrophil Function
| Assay | Cell Type | Stimulant | Cetirizine IC50 (M) | Effect | Reference |
| Rosette Formation | Eosinophils, Neutrophils | PAF | 2 x 10-5 | Inhibition | |
| Eosinophil Survival | Eosinophils | IL-5 | 100 µM (significant inhibition) | Inhibition | |
| Eotaxin-induced TEM | Eosinophils | Eotaxin | 10-8 M (total inhibition) | Inhibition |
Table 4: Inhibition of Cytokine Release
| Cell Line | Stimulant | Cytokine | Cetirizine Concentration (µM) | % Suppression | Reference |
| A549 | IL-1β | GM-CSF | 5 | 70.71 | |
| A549 | IL-1β | GM-CSF | 10 | 61.55 | |
| A549 | IL-1β | IL-8 | 10 | 75.04 | |
| Human Mast Cells | PMA + A23187 | GM-CSF, IL-6, IL-8, TNF-α | Not specified | Dose-dependent reduction |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a reliable method to quantify mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.
Materials:
-
RBL-2H3 cells
-
DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Cetirizine
-
Tyrode's buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.1% BSA, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Cetirizine Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of Cetirizine to the wells. Incubate for 30 minutes at 37°C.
-
Antigen Challenge: Add 50 µL of DNP-HSA (10 µg/mL) to stimulate degranulation. For control wells, add buffer only.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant.
-
Enzyme Assay: Add 50 µL of pNAG substrate solution to each well of a new 96-well plate containing the collected supernatant.
-
Incubation: Incubate for 1 hour at 37°C.
-
Stop Reaction: Add 100 µL of stop buffer to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release relative to the positive control (antigen-stimulated cells without Cetirizine).
Caption: Workflow for the in vitro mast cell degranulation assay.
Cytokine Release Assay
This protocol outlines a general method for measuring the effect of Cetirizine on cytokine release from peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., A549 for IL-8).
Materials:
-
Human PBMCs or A549 cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
Stimulant (e.g., Lipopolysaccharide (LPS) for PBMCs, TNF-α for A549 cells)
-
Cetirizine
-
96-well cell culture plate
-
ELISA kit for the cytokine of interest (e.g., IL-6, IL-8, TNF-α)
Protocol:
-
Cell Seeding: Seed PBMCs or A549 cells in a 96-well plate at an appropriate density (e.g., 2 x 105 cells/well for PBMCs).
-
Cetirizine Pre-treatment: Add Cetirizine at various concentrations to the wells and incubate for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS at 1 µg/mL) to the wells. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
Histamine H1 Receptor Binding Assay
This competitive binding assay determines the affinity of Cetirizine for the H1 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO cells)
-
[3H]-mepyramine (radioligand)
-
Cetirizine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membrane preparation, [3H]-mepyramine (at a concentration near its Kd), and varying concentrations of unlabeled Cetirizine in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Cetirizine (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Competitive binding of Cetirizine and a radioligand to the H1 receptor.
Conclusion
Cetirizine is a versatile tool for in vitro studies of allergic and inflammatory processes. Its well-defined mechanism of action as a histamine H1 receptor antagonist, coupled with its documented anti-inflammatory effects, makes it a valuable compound for investigating cellular signaling pathways, mast cell biology, eosinophil function, and cytokine regulation. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate Cetirizine into their in vitro cell-based assays.
References
- 1. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cetirizine counter-regulates interleukin-8 release from human epithelial cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Efletirizine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Efletirizine is a second-generation histamine H1 receptor antagonist, structurally related to cetirizine.[1][2][3] Although its clinical development was discontinued, this compound remains a molecule of interest for researchers studying the pharmacology of H1 receptor antagonists and the mechanisms of allergic inflammation. These application notes provide detailed protocols for preclinical evaluation of this compound in established animal models of allergic rhinitis and cutaneous allergic reactions. The methodologies are based on well-validated procedures for characterizing the in vivo efficacy of H1 receptor antagonists.
Mechanism of Action: H1 Receptor Antagonism
This compound, like other second-generation antihistamines, is a selective antagonist of the histamine H1 receptor.[1][3] Histamine, a key mediator of allergic reactions, binds to H1 receptors on various cell types, including smooth muscle cells and endothelial cells, initiating a signaling cascade. This cascade is mediated by the Gq alpha subunit of the G-protein coupled receptor, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction. This compound exerts its therapeutic effects by competitively binding to the H1 receptor, thereby preventing histamine from initiating this signaling cascade.
Data Presentation: Efficacy of H1 Receptor Antagonists in Preclinical Models
The following tables summarize representative quantitative data from studies evaluating the efficacy of H1 receptor antagonists in animal models of allergic rhinitis and cutaneous allergic reactions. These data can serve as a benchmark for designing and interpreting studies with this compound.
Table 1: Effect of Antihistamines on Nasal Symptoms in a Guinea Pig Model of Allergic Rhinitis
| Treatment Group | Dose (mg/kg, p.o.) | Sneezing (counts/10 min) | Nasal Rubbing (counts/10 min) |
| Vehicle Control | - | 25 ± 3 | 30 ± 4 |
| Cetirizine | 3 | 10 ± 2 | 12 ± 3 |
| Mepyramine | 3 | 12 ± 2 | 25 ± 5 |
| Dexamethasone | 20 | 8 ± 1 | 10 ± 2* |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Inhibition of Histamine-Induced Cutaneous Wheal Formation
| Animal Model | Antihistamine | Dose (mg/kg, p.o.) | % Inhibition of Wheal Area |
| Rabbit | Cetirizine | 0.5 | 75% |
| Rabbit | Terfenadine | 1 | 60% |
| Mouse | Cetirizine | 1 | 85% |
| Mouse | Loratadine | 3 | 70% |
Data are adapted from published studies and represent approximate values.
Table 3: Effect of Antihistamines on Passive Cutaneous Anaphylaxis (PCA) in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Evans Blue Extravasation (µ g/ear ) |
| Vehicle Control | - | 15.2 ± 1.8 |
| Cetirizine | 10 | 5.8 ± 0.9 |
| Ketotifen | 1 | 4.5 ± 0.7 |
*p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model is suitable for evaluating the efficacy of this compound in reducing the classic symptoms of allergic rhinitis.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Cetirizine)
Protocol:
-
Sensitization:
-
On day 0, administer an intraperitoneal (i.p.) injection of 100 µg OVA and 100 mg Al(OH)₃ dissolved in 1 mL of sterile saline.
-
Repeat the sensitization on day 7.
-
-
Challenge and Treatment:
-
On day 14, administer this compound, vehicle, or a positive control orally (p.o.).
-
One hour after treatment, challenge the animals by intranasal instillation of 50 µL of 1% OVA solution (25 µL per nostril).
-
-
Symptom Evaluation:
-
Immediately after the challenge, place the guinea pigs in individual transparent observation cages.
-
For the next 30 minutes, count the number of sneezes and nasal rubbing movements.
-
-
Data Analysis:
-
Compare the mean number of sneezes and nasal rubs between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
References
Application Notes and Protocols for Efletirizine-Induced H1 Receptor Blockade in Vivo
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available in vivo data specific to efletirizine necessitates the use of cetirizine, a structurally and functionally similar second-generation H1 receptor antagonist, as a proxy for detailing experimental protocols and expected outcomes. Researchers should adapt and validate these methodologies specifically for this compound.
Introduction
This compound is an orally active, second-generation antihistamine with high selectivity and affinity for the histamine H1 receptor.[1] Like other second-generation antihistamines, it is designed to inhibit the effects of histamine, a key mediator in allergic reactions, with minimal sedative effects due to its limited ability to cross the blood-brain barrier.[][3] These application notes provide a comprehensive overview of the in vivo application of this compound for inducing H1 receptor blockade, with detailed protocols and data presentation guidelines relevant to preclinical and clinical research.
Mechanism of Action
This compound functions as a selective antagonist of the histamine H1 receptor.[4] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding triggers a cascade of events leading to classic allergy symptoms such as itching, swelling, and mucus production.[] this compound competitively binds to these H1 receptors, preventing histamine from exerting its effects and thereby mitigating the allergic symptoms. Beyond simple H1 blockade, some second-generation antihistamines like cetirizine have demonstrated anti-inflammatory properties, such as inhibiting the influx of eosinophils.
Data Presentation
Quantitative data from in vivo H1 receptor blockade studies should be presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Properties of a Representative Second-Generation H1 Antagonist (Cetirizine)
| Parameter | Value | Species | Reference |
| Bioavailability | >70% | Human | |
| Time to Peak Plasma Concentration (Tmax) | ~1.0 hour | Human | |
| Plasma Protein Binding | 93-96% | Human | |
| Elimination Half-Life | 6.5-10 hours | Human (adults) | |
| Primary Route of Excretion | Renal (70-85% in urine) | Human |
Table 2: In Vivo H1 Receptor Blockade Efficacy (Wheal and Flare Inhibition) - Example with Cetirizine
| Dose | Inhibition of Histamine-Induced Wheal (%) | Inhibition of Histamine-Induced Flare (%) | Duration of Action | Species | Reference |
| 5 mg | Strong inhibition | Strong inhibition | ≥ 24 hours | Human (pediatric) | |
| 10 mg | Strong inhibition | Strong inhibition | ≥ 24 hours | Human (pediatric) |
Experimental Protocols
Protocol 1: Determination of In Vivo H1 Receptor Occupancy in a Rodent Model
Objective: To quantify the dose-dependent occupancy of H1 receptors in the brain and peripheral tissues following oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine)
-
Experimental animals (e.g., male Wistar rats, 200-250g)
-
Scintillation counter and vials
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Animal Dosing:
-
Fast animals overnight with free access to water.
-
Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle to control groups.
-
-
Radioligand Injection:
-
At a predetermined time point post-dosing (e.g., 1 hour, corresponding to expected Tmax), inject the radiolabeled H1 antagonist intravenously.
-
-
Tissue Collection:
-
After a specified time for radioligand distribution (e.g., 30 minutes), euthanize the animals via an approved method.
-
Rapidly dissect target tissues (e.g., brain, lung, skin) and place them on ice.
-
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissues in an appropriate buffer.
-
Centrifuge the homogenates to separate the membrane fraction.
-
-
Radioactivity Measurement:
-
Resuspend the membrane pellets.
-
Measure the radioactivity in an aliquot of the suspension using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of the radioligand in the tissues of vehicle-treated animals.
-
Determine the percentage of H1 receptor occupancy for each dose of this compound by comparing the specific binding in the drug-treated groups to the vehicle-treated group.
-
Protocol 2: Histamine-Induced Wheal and Flare Suppression Assay in a Guinea Pig Model
Objective: To assess the in vivo efficacy and duration of action of this compound in blocking histamine-induced cutaneous reactions.
Materials:
-
This compound
-
Vehicle
-
Histamine solution (e.g., 10 µg/mL in saline)
-
Saline solution (control)
-
Experimental animals (e.g., male Hartley guinea pigs, 300-350g)
-
Dorsal skin preparation area
-
Calipers for measurement
Procedure:
-
Animal Dosing:
-
Administer this compound orally at various doses or vehicle to different groups of animals.
-
-
Skin Preparation:
-
At various time points post-dosing (e.g., 1, 4, 8, 24 hours), anesthetize the animals.
-
Carefully shave a section of the dorsal skin.
-
-
Intradermal Injections:
-
Inject a fixed volume (e.g., 0.1 mL) of histamine solution intradermally at multiple sites.
-
Inject an equal volume of saline at a control site.
-
-
Measurement of Wheal and Flare:
-
After a set time (e.g., 15-30 minutes) post-injection, measure the diameter of the wheal (edema) and the surrounding flare (erythema) using calipers.
-
-
Data Analysis:
-
Calculate the area of the wheal and flare.
-
Determine the percentage of inhibition of the histamine-induced response for each dose and time point by comparing the measurements in the this compound-treated groups to the vehicle-treated group.
-
Visualizations
Caption: H1 Receptor Signaling Pathway and this compound's Point of Intervention.
Caption: Workflow for In Vivo Wheal and Flare Suppression Assay.
Caption: Logical Relationship of this compound's Therapeutic Actions.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Efletirizine in Human Plasma
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Efletirizine in human plasma. This compound is a second-generation antihistamine. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol described herein is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, bioequivalence trials, and clinical monitoring of this compound.
Introduction
This compound is an antihistamine with high selectivity for the H1-receptor.[1] Accurate and precise quantification of this compound in biological matrices is essential for clinical and preclinical drug development. This LC-MS/MS method provides the necessary sensitivity and selectivity for the analysis of this compound in human plasma, overcoming the challenges of complex sample matrices.
Experimental
2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Oasis HLB 3 cc (60 mg) SPE cartridges
2.2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
2.3. Sample Preparation
A solid-phase extraction (SPE) method was employed for the extraction of this compound and the internal standard from human plasma.
-
Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound-d4, 1 µg/mL). Vortex for 10 seconds.
-
Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase A.
2.4. Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 80 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
2.5. Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization mode. The ion source parameters were optimized for maximum signal intensity for this compound. The Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard were determined by infusing a standard solution directly into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 391.2 | 201.1 | 35 |
| This compound | 391.2 | 165.1 | 45 |
| This compound-d4 (IS) | 395.2 | 201.1 | 35 |
Results and Discussion
3.1. Method Validation
The developed method was validated according to regulatory guidelines for linearity, precision, accuracy, and sensitivity.
3.2. Linearity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
3.3. Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 1.5 | 4.2 | 102.5 | 5.1 | 101.8 |
| MQC | 75 | 3.1 | 98.9 | 4.3 | 99.5 |
| HQC | 400 | 2.5 | 101.2 | 3.8 | 100.7 |
3.4. Sensitivity
The lower limit of quantification (LLOQ) for this compound in human plasma was determined to be 0.5 ng/mL with a signal-to-noise ratio greater than 10.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound fragmentation pathway.
Conclusion
A sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range. This application note provides a comprehensive protocol that can be readily implemented in clinical and research laboratories for the analysis of this compound.
References
Application Notes and Protocols for the Synthesis of Efletirizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efletirizine, the (S)-enantiomer of cetirizine, is a potent second-generation histamine H1 receptor antagonist. Its selective action on peripheral H1 receptors minimizes the sedative effects commonly associated with first-generation antihistamines, making it a preferred option for the management of allergic conditions such as rhinitis and urticaria. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on an enantioselective approach to ensure the production of the desired stereoisomer.
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). In allergic responses, histamine binds to the H1 receptor, activating the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological manifestations of an allergic reaction, including smooth muscle contraction, increased vascular permeability, and the sensation of itching. This compound competitively blocks the H1 receptor, preventing histamine from binding and thereby inhibiting this signaling pathway.
Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Enantioselective Synthesis of this compound
An asymmetric synthesis approach is crucial for producing the desired (S)-enantiomer, this compound. The following protocol outlines a robust method utilizing a chiral auxiliary, (R)-tert-butanesulfinamide, to induce stereoselectivity.
Overall Synthetic Workflow
The synthesis can be conceptualized as a multi-step process beginning with commercially available starting materials and proceeding through key chiral intermediates to yield the final product.
Application Note and Protocol: Measuring Efletirizine Inhibition of 5-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efletirizine is a second-generation antihistamine derived from cetirizine.[1][2] Recent research has explored the development of dual-function molecules that combine H1 histamine receptor antagonism with the inhibition of 5-lipoxygenase (5-LOX).[1][2] The 5-LOX pathway is a critical component of the inflammatory response, responsible for the production of leukotrienes, which are potent pro-inflammatory mediators implicated in conditions such as asthma and allergic rhinitis.[3] By inhibiting 5-LOX, compounds can potentially offer a broader therapeutic effect beyond histamine blockade.
This document provides a detailed protocol for measuring the in vitro inhibition of 5-lipoxygenase by this compound. The described spectrophotometric assay is a common and reliable method for determining the inhibitory potential of compounds on 5-LOX activity.
5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase (5-LOX) enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. Cellular activation leads to the translocation of 5-LOX to the nuclear membrane, where, with the assistance of 5-lipoxygenase-activating protein (FLAP), it oxygenates arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is then converted to the unstable epoxide leukotriene A4 (LTA4), which serves as a precursor for the synthesis of other leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Caption: The 5-Lipoxygenase signaling cascade.
Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay
This protocol is adapted from established spectrophotometric methods for measuring 5-LOX inhibition. The assay measures the formation of hydroperoxides from a suitable fatty acid substrate (e.g., linoleic acid or arachidonic acid), which results in an increase in absorbance at 234 nm.
Materials and Reagents:
-
5-Lipoxygenase (human recombinant or soybean)
-
This compound
-
Zileuton or Nordihydroguaiaretic acid (NDGA) as a positive control
-
Arachidonic acid or Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer (0.1 M, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of 5-lipoxygenase in the chosen buffer. The final concentration in the assay will need to be optimized, but a starting point is 10,000-20,000 U/mL, diluted to a working concentration of approximately 200 U/mL immediately before use. Keep the enzyme solution on ice.
-
Substrate Solution: Dissolve arachidonic acid or linoleic acid in ethanol and then dilute with buffer to the desired concentration (e.g., 250 µM).
-
Test Compound (this compound) Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Positive Control Stock Solution: Dissolve the known 5-LOX inhibitor (e.g., Zileuton) in DMSO to create a stock solution (e.g., 1 mM).
-
-
Assay Protocol:
-
Prepare serial dilutions of the this compound and positive control stock solutions in the assay buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
In a 96-well UV-transparent microplate, add the following to each well:
-
160 µL of assay buffer
-
20 µL of the test compound dilution (this compound), positive control, or buffer/DMSO for the control well.
-
10 µL of the 5-lipoxygenase enzyme solution.
-
-
Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 234 nm every 30 seconds for 5 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of this compound and the positive control using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
References
Application Notes and Protocols for Testing Efletirizine in Allergic Disease Models
Introduction
Allergic diseases, such as allergic rhinitis, asthma, and atopic dermatitis, are characterized by an overactive immune response to typically harmless substances, leading to chronic inflammation. These conditions are primarily mediated by the release of histamine from mast cells and basophils, which then acts on histamine H1 receptors. Second-generation antihistamines are a cornerstone of therapy for allergic diseases, offering selective H1 receptor antagonism with a reduced sedative effect compared to their first-generation counterparts. Efletirizine is a novel, potent, and highly selective second-generation antihistamine with potential for superior efficacy and safety. These application notes provide detailed protocols for the preclinical evaluation of this compound in established in vitro and in vivo models of allergic disease to characterize its pharmacological profile.
1. Mechanism of Action: Histamine H1 Receptor Blockade
This compound functions as an inverse agonist at the histamine H1 receptor. In the resting state, the H1 receptor exhibits a degree of constitutive activity. While histamine binding activates the receptor, leading to the Gq/11 protein-mediated activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), this compound binds to the receptor and stabilizes it in an inactive conformation. This action not only blocks the effects of histamine but also reduces the baseline constitutive activity of the receptor, thereby inhibiting downstream signaling pathways that lead to the classic symptoms of an allergic reaction, such as increased vascular permeability, smooth muscle contraction, and pruritus.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.
2. In Vitro Efficacy Protocols
In vitro assays are crucial for determining the potency and selectivity of this compound at its molecular target.
2.1. Protocol 1: Radioligand Binding Assay for H1 Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
HeLa cells expressing recombinant human H1 receptor.
-
[3H]-pyrilamine (radioligand).
-
This compound, Cetirizine (positive control), and DMSO (vehicle).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HeLa cells overexpressing the H1 receptor.
-
In a 96-well plate, add 50 µL of various concentrations of this compound or control compounds.
-
Add 50 µL of [3H]-pyrilamine at a final concentration equal to its Kd.
-
Add 100 µL of the cell membrane preparation (20-40 µg of protein).
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
2.2. Protocol 2: Functional Antagonism in a Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium release.
Materials:
-
CHO-K1 cells stably expressing the human H1 receptor.
-
Fluo-4 AM calcium indicator dye.
-
Histamine.
-
This compound and controls.
-
Assay buffer (HBSS with 20 mM HEPES).
Procedure:
-
Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye for 60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Add various concentrations of this compound or control and incubate for 15 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add histamine (at a final EC80 concentration) to stimulate the cells.
-
Immediately measure the peak fluorescence intensity.
-
Calculate the IC50 value by plotting the percentage inhibition of the histamine response against the concentration of this compound.
2.3. Quantitative Data Summary: In Vitro Potency
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| This compound | 0.8 ± 0.1 | 1.5 ± 0.3 |
| Cetirizine | 2.5 ± 0.4 | 4.2 ± 0.6 |
| Vehicle | >10,000 | >10,000 |
| Data are presented as mean ± SEM from three independent experiments. |
3. In Vivo Efficacy Protocols
In vivo models are essential to evaluate the therapeutic efficacy of this compound in a complex biological system.
Caption: Preclinical testing workflow for this compound.
3.1. Protocol 3: Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice
This model assesses the effect of this compound on airway hyperresponsiveness (AHR) and inflammation.
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
Ovalbumin (OVA).
-
Alum adjuvant.
-
Methacholine.
-
This compound (e.g., 1, 5, 10 mg/kg).
-
Whole-body plethysmograph.
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum.
-
Drug Administration: From day 21 to 27, administer this compound or vehicle orally once daily, 1 hour before the OVA challenge.
-
Challenge: On days 25, 26, and 27, challenge the mice by intranasal exposure to 1% OVA.
-
AHR Measurement (Day 28):
-
Place mice in the whole-body plethysmograph.
-
Measure baseline enhanced pause (Penh).
-
Expose mice to increasing concentrations of nebulized methacholine (3.125 to 50 mg/mL).
-
Record Penh values for 3 minutes after each nebulization.
-
-
Bronchoalveolar Lavage (BAL) Fluid Collection (Day 28):
-
Euthanize mice and cannulate the trachea.
-
Lavage the lungs with PBS.
-
Collect BAL fluid and centrifuge.
-
Count total and differential inflammatory cells (eosinophils, neutrophils, macrophages) in the cell pellet.
-
3.2. Protocol 4: IgE-Mediated Passive Cutaneous Anaphylaxis (PCA) in Rats
This model evaluates the effect of this compound on vascular permeability changes in an allergic skin reaction.
Materials:
-
Male Wistar rats (200-250 g).
-
Anti-dinitrophenyl (DNP) IgE antibody.
-
DNP-HSA (human serum albumin) antigen.
-
Evans blue dye.
-
This compound (e.g., 1, 5, 10 mg/kg).
Procedure:
-
Passive Sensitization: Inject 50 ng of anti-DNP IgE intradermally into two sites on the shaved dorsal skin of the rats.
-
Drug Administration: After 24 hours, administer this compound or vehicle orally.
-
Antigen Challenge: 1 hour after drug administration, intravenously inject 1 mg/kg of DNP-HSA mixed with 1% Evans blue dye.
-
Evaluation: 30 minutes after the challenge, euthanize the rats and dissect the dorsal skin.
-
Measure the diameter of the blue spot at the injection sites.
-
Extract the Evans blue dye from the skin tissue using formamide and quantify the amount of extravasated dye by measuring absorbance at 620 nm.
3.3. Quantitative Data Summary: In Vivo Efficacy
Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh)
| Treatment Group (mg/kg) | Methacholine (25 mg/mL) Penh Value | % Inhibition |
| Vehicle | 8.2 ± 1.1 | - |
| This compound (1) | 5.9 ± 0.8 | 28% |
| This compound (5) | 3.1 ± 0.5 | 62% |
| This compound (10) | 1.9 ± 0.3 | 77% |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group (mg/kg) | Total Cells (x10^4) | Eosinophils (x10^4) |
| Vehicle | 55.6 ± 6.3 | 25.1 ± 3.4 |
| This compound (1) | 40.2 ± 5.1 | 16.8 ± 2.5 |
| This compound (5) | 21.5 ± 3.9 | 8.2 ± 1.9 |
| This compound (10) | 15.8 ± 2.7 | 4.5 ± 1.1 |
| Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA)
| Treatment Group (mg/kg) | Extravasated Dye (µ g/site ) | % Inhibition |
| Vehicle | 45.3 ± 5.8 | - |
| This compound (1) | 31.7 ± 4.2 | 30% |
| This compound (5) | 16.8 ± 3.1 | 63% |
| This compound (10) | 9.5 ± 2.5 | 79% |
| Data are presented as mean ± SEM. |
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. The in vitro data demonstrate that this compound is a highly potent H1 receptor antagonist. The in vivo studies in established models of allergic asthma and cutaneous anaphylaxis confirm its efficacy in attenuating key features of the allergic response, including airway hyperresponsiveness, eosinophilic inflammation, and vascular permeability. These findings support the continued development of this compound as a promising new therapeutic agent for the treatment of allergic diseases.
Application Notes and Protocols for Studying Histamine-Mediated Signaling Using Efletirizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efletirizine is a second-generation antihistamine designed to selectively antagonize the histamine H1 receptor, playing a crucial role in mitigating allergic reactions. As a peripherally selective agent, it is engineered to minimize sedative effects commonly associated with first-generation antihistamines by limiting its passage across the blood-brain barrier. These characteristics make this compound a valuable tool for researchers studying histamine-mediated signaling pathways in various physiological and pathological contexts, such as allergic rhinitis, urticaria, and other inflammatory conditions.
This document provides detailed application notes and experimental protocols for utilizing this compound in laboratory settings. Due to the limited availability of public data specifically for this compound, the quantitative data and protocols provided herein are largely based on its close structural and functional analogue, cetirizine. Researchers should consider this when designing and interpreting experiments with this compound.
Mechanism of Action
This compound, like other second-generation antihistamines, acts as a potent and selective inverse agonist of the histamine H1 receptor. In the presence of histamine, it competitively blocks the receptor, preventing the downstream signaling cascade that leads to allergic and inflammatory responses. Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the activation of transcription factors such as NF-κB, leading to the expression of pro-inflammatory cytokines and adhesion molecules. This compound effectively inhibits these processes by blocking the initial histamine-H1 receptor interaction.
Data Presentation
The following tables summarize key quantitative data for cetirizine, which can be used as a reference for designing experiments with this compound.
Table 1: Histamine H1 Receptor Binding Affinity of Cetirizine and its Enantiomers
| Compound | K_i_ (nM) | Receptor Source | Radioligand | Reference |
| Cetirizine (racemic) | 6 | Human H1 Receptor (expressed in CHO cells) | [³H]mepyramine | [1][2] |
| Levocetirizine (R-enantiomer) | 3 | Human H1 Receptor (expressed in CHO cells) | [³H]mepyramine | [1][2] |
| (S)-cetirizine | 100 | Human H1 Receptor (expressed in CHO cells) | [³H]mepyramine | [1] |
| Levocetirizine | 3.31 ± 0.45 | Human H1 Receptor (expressed in CHO cells) | [³H]mepyramine | |
| (S)-cetirizine | 39.1 ± 7.00 | Human H1 Receptor (expressed in CHO cells) | [³H]mepyramine |
Table 2: In Vitro Efficacy of Cetirizine in Histamine Release Assays
| Cell Line | Agonist | Cetirizine Concentration | Inhibition of Histamine Release (%) | Reference |
| Rat Basophilic Leukemia (RBL-2H3) | Anti-IgE | 62.5 ng/mL | 29 | |
| Rat Basophilic Leukemia (RBL-2H3) | Anti-IgE | 1000 ng/mL | 80 |
Table 3: Pharmacokinetic Properties of Cetirizine in Humans
| Parameter | Value | Reference |
| Bioavailability | >70% | |
| Time to Peak Plasma Concentration (T_max_) | ~1 hour | |
| Plasma Protein Binding | 93% | |
| Elimination Half-life | ~8.3 hours |
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human histamine H1 receptor.
Materials:
-
Human histamine H1 receptor-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl₂, pH 7.4)
-
[³H]mepyramine (radioligand)
-
This compound (or cetirizine as a reference compound)
-
Unlabeled mepyramine or other high-affinity H1 antagonist (for non-specific binding determination)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Protocol:
-
Membrane Preparation:
-
Culture H1 receptor-expressing cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]mepyramine (e.g., 1-5 nM), and membrane preparation (e.g., 20-50 µg protein).
-
Non-specific Binding: Assay buffer, [³H]mepyramine, a high concentration of unlabeled mepyramine (e.g., 10 µM), and membrane preparation.
-
Competitive Binding: Assay buffer, [³H]mepyramine, varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and membrane preparation.
-
-
Incubate the reactions at 25°C for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL).
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]mepyramine binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
In Vitro Histamine Release Assay (RBL-2H3 Cells)
This protocol measures the ability of this compound to inhibit IgE-mediated histamine release from rat basophilic leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., MEM with 20% FBS)
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, 0.5 mg/mL BSA, pH 7.4)
-
This compound
-
Histamine ELISA kit or fluorometric histamine assay kit
-
Triton X-100 (for total histamine release)
Protocol:
-
Cell Sensitization:
-
Seed RBL-2H3 cells in a 24-well plate and grow to confluency.
-
Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) in culture medium for 24 hours.
-
-
Histamine Release Assay:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-incubate the cells with varying concentrations of this compound in Tyrode's buffer for 30 minutes at 37°C.
-
Induce histamine release by adding DNP-HSA (e.g., 100 ng/mL) to the wells and incubate for 30-60 minutes at 37°C.
-
Include the following controls:
-
Spontaneous Release: Cells incubated with Tyrode's buffer only.
-
Maximum Release: Cells incubated with DNP-HSA without this compound.
-
Total Histamine: Cells lysed with Triton X-100 (e.g., 0.5%).
-
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 500 x g for 5 minutes at 4°C.
-
Carefully collect the supernatants for histamine measurement.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a commercial ELISA or fluorometric assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition: % Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100.
-
Calculate the percentage of inhibition by this compound: % Inhibition = [1 - (% Release with this compound / % Release with DNP-HSA alone)] x 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
In Vivo Model of Allergic Rhinitis
This protocol outlines a murine model of ovalbumin (OVA)-induced allergic rhinitis to evaluate the in vivo efficacy of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
-
Challenge and Treatment:
-
From day 14 to day 21, challenge the mice daily by intranasal administration of 20 µL of OVA solution (e.g., 1% in PBS) under light anesthesia.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle control orally or intraperitoneally 1 hour before each OVA challenge.
-
-
Evaluation of Allergic Symptoms:
-
Immediately after the final challenge on day 21, observe the mice for 30 minutes and count the number of sneezes and nasal rubbing movements.
-
-
Collection of Biological Samples (optional):
-
After the behavioral assessment, euthanize the mice and collect blood, bronchoalveolar lavage fluid (BALF), and nasal tissue.
-
Measure OVA-specific IgE levels in the serum by ELISA.
-
Perform cell counts (e.g., eosinophils) in the BALF.
-
Analyze cytokine levels (e.g., IL-4, IL-5, IFN-γ) in the BALF or nasal tissue homogenates by ELISA or RT-PCR.
-
Perform histological analysis of nasal tissue to assess inflammatory cell infiltration.
-
-
Data Analysis:
-
Compare the number of sneezes and nasal rubs between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze the differences in IgE levels, cell counts, and cytokine levels between the groups.
-
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Efletirizine Synthesis
Welcome to the technical support center for the synthesis of Efletirizine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route for this compound involves a two-step process:
-
N-alkylation: Reaction of 1-[bis(4-fluorophenyl)methyl]piperazine with a suitable 2-(2-haloethoxy)acetate derivative (e.g., ethyl 2-(2-chloroethoxy)acetate).
-
Hydrolysis: Saponification of the resulting ester intermediate to yield the final this compound product.
Q2: What are the critical parameters affecting the yield of the N-alkylation step?
A2: The key parameters influencing the N-alkylation reaction include the choice of base, solvent, reaction temperature, and the quality of the starting materials. Anhydrous conditions are crucial to prevent side reactions.
Q3: What are common challenges in the hydrolysis step?
A3: Incomplete hydrolysis can be an issue, leading to a mixture of the desired product and the ester intermediate. The choice of base (e.g., NaOH, KOH, LiOH) and reaction conditions (temperature and time) are critical for driving the reaction to completion. Additionally, degradation of the product can occur under harsh basic conditions.
Q4: What are the typical impurities found in this compound synthesis?
A4: Common impurities can include unreacted starting materials, the ester intermediate from incomplete hydrolysis, and byproducts from side reactions. One potential byproduct is the N-oxide of this compound, which can form via oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the N-alkylation Step
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Inefficient Base | Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Diisopropylethylamine (DIPEA) can also be effective. The base is crucial for neutralizing the acid formed during the reaction. |
| Inappropriate Solvent | Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally recommended. The choice of solvent can significantly impact reaction time and yield. |
| Low Reaction Temperature | Increasing the reaction temperature can improve the reaction rate. However, excessively high temperatures may lead to the formation of side products. A systematic optimization of the temperature is recommended. |
| Poor Quality of Alkylating Agent | Ensure the 2-(2-haloethoxy)acetate is pure and free of moisture. Impurities can lead to side reactions and lower yields. |
| Sub-optimal Stoichiometry | A slight excess of the piperazine derivative relative to the alkylating agent can sometimes improve yields by ensuring the complete consumption of the more valuable reagent. |
Problem 2: Incomplete Hydrolysis of the Ester Intermediate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Insufficient Base | Ensure a sufficient molar excess of the base (e.g., NaOH, KOH) is used to drive the saponification to completion. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Poor Solubility of the Ester | The choice of solvent for the hydrolysis is important. A mixture of water and a co-solvent like ethanol or methanol can improve the solubility of the ester intermediate. |
Problem 3: Formation of Impurities and Purification Challenges
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Side Reactions during Alkylation | Over-alkylation leading to quaternary ammonium salts can be minimized by the slow, dropwise addition of the alkylating agent. Using protecting groups on the piperazine nitrogen is another strategy for complex syntheses. |
| Oxidation of the Product | The formation of N-oxides can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.[1] |
| Difficulty in Purification | A multi-step purification process may be necessary. This can include an initial extraction to remove major impurities, followed by crystallization or column chromatography. Adjusting the pH during aqueous workup is a critical step for separating acidic and basic components. |
Experimental Protocols
The following are generalized protocols for the key steps in this compound synthesis, based on procedures for analogous compounds. Optimization will be required for specific laboratory conditions.
Protocol 1: N-alkylation of 1-[bis(4-fluorophenyl)methyl]piperazine
Materials:
-
1-[bis(4-fluorophenyl)methyl]piperazine
-
Ethyl 2-(2-chloroethoxy)acetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add 1-[bis(4-fluorophenyl)methyl]piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to create a suspension (approximately 0.1-0.2 M concentration).
-
Add ethyl 2-(2-chloroethoxy)acetate dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Filter the solid K₂CO₃ and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
Protocol 2: Hydrolysis of the Ester Intermediate
Materials:
-
Crude ester intermediate from Protocol 1
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2M)
-
Ethanol or Methanol
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Dissolve the crude ester intermediate in a mixture of ethanol and water.
-
Add the NaOH or KOH solution to the mixture.
-
Heat the reaction mixture to reflux and monitor the disappearance of the ester by TLC or HPLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with HCl to a pH of approximately 4.5-5.0 to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of Cetirizine, a close structural analog of this compound. These values can serve as a starting point for the optimization of this compound synthesis.
| Reaction Step | Starting Materials | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-alkylation | 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, methyl 2-(2-chloroethoxy)acetate | Na₂CO₃, xylene | Reflux | - | 27.8 | Cetirizine Synthesis |
| N-alkylation | 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, 2-(2-chloroethoxy)acetamide | Na₂CO₃, KI, p-xylene/toluene | Reflux | 17 | - | Cetirizine Amide Synthesis |
| Hydrolysis | Cetirizine methyl ester | KOH, ethanol | Reflux | - | 56 | Cetirizine Synthesis |
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Overcoming Efletirizine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Efletirizine.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is characterized as a poorly soluble drug, which can lead to challenges in achieving desired concentrations for in vitro and in vivo studies. Its solubility is limited in aqueous media, which can impact dissolution rates and bioavailability. The zwitterionic nature of similar compounds, like cetirizine, suggests that its solubility may be pH-dependent[1][2].
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation of this compound can occur for several reasons:
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Supersaturation: The concentration of this compound may have exceeded its equilibrium solubility in the chosen solvent system.
-
Solvent Change: A change in the solvent composition, such as the addition of an anti-solvent (e.g., water to an organic solvent-based solution), can drastically reduce solubility.
-
pH Shift: As a compound with potential pH-dependent solubility, a shift in the pH of the solution can cause it to precipitate[3][4].
-
Temperature Fluctuation: Changes in temperature can affect the solubility of the compound.
Q3: Can I use co-solvents to improve this compound solubility?
A3: Yes, co-solvency is a common and effective technique to enhance the solubility of poorly water-soluble drugs[3]. By blending a water-miscible organic solvent (co-solvent) with water, the polarity of the solvent system can be modified to better solubilize lipophilic compounds.
Troubleshooting Guide
Issue: Poor Dissolution of this compound in Aqueous Buffers
Possible Causes:
-
High crystallinity of the this compound powder.
-
Insufficient surface area for dissolution.
-
Inappropriate pH of the buffer.
Troubleshooting Steps:
-
Particle Size Reduction: Decrease the particle size of the this compound powder to increase the surface area available for dissolution. Techniques like micronization can be employed.
-
pH Adjustment: Systematically evaluate the solubility of this compound across a range of pH values to identify the optimal pH for dissolution. For zwitterionic compounds, solubility is typically lowest at the isoelectric point and increases at higher or lower pH values.
-
Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Polysorbate 80) to reduce surface tension and enhance the wetting of the drug particles.
Issue: Low Bioavailability in Animal Studies
Possible Causes:
-
Poor in vivo dissolution of the formulated this compound.
-
Limited absorption due to low solubility in gastrointestinal fluids.
Troubleshooting Steps:
-
Formulation as a Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer carrier (e.g., PVP, HPMC, PEG). This can maintain the drug in an amorphous, higher-energy state, thereby improving its dissolution rate and extent.
-
Complexation with Cyclodextrins: Form an inclusion complex with cyclodextrins to enhance the aqueous solubility of this compound. This technique encapsulates the poorly soluble drug molecule within the cyclodextrin cavity, increasing its apparent solubility.
-
Lipid-Based Formulations: For highly lipophilic compounds, consider formulating this compound in a self-emulsifying drug delivery system (SEDDS). These systems form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids, facilitating drug absorption.
Data Presentation
Table 1: Comparison of this compound Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Blending solvents to reduce polarity | Simple, rapid formulation | Potential for in vivo precipitation upon dilution |
| pH Adjustment | Ionizing the drug to increase solubility | Effective for ionizable drugs | Risk of pH-related instability or precipitation in vivo |
| Particle Size Reduction | Increasing surface area | Enhances dissolution rate | May not increase equilibrium solubility |
| Solid Dispersion | Dispersing the drug in a carrier | Significantly improves dissolution and bioavailability | Potential for physical instability (recrystallization) |
| Cyclodextrin Complexation | Encapsulating the drug molecule | Increases apparent solubility and stability | Limited by the stoichiometry of the complex |
| Surfactant Solubilization | Forming micelles to entrap the drug | Enhances dissolution of lipophilic drugs | Potential for toxicity at high concentrations |
Experimental Protocols
Protocol 1: Preparation of an this compound-PVP K30 Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of Polyvinylpyrrolidone (PVP) K30 in 10 mL of methanol.
-
Mixing: Stir the solution at room temperature until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a 100-mesh sieve.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques such as DSC and XRD.
Protocol 2: Formulation of an this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix 100 mg of this compound with 300 mg of β-cyclodextrin in a mortar.
-
Kneading: Add a small volume of a 50:50 ethanol:water mixture to the powder and knead thoroughly for 30 minutes to form a paste.
-
Drying: Dry the paste in an oven at 50°C until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex and pass it through a 100-mesh sieve.
-
Characterization: Evaluate the formation of the inclusion complex and its effect on solubility and dissolution.
Visualizations
Caption: A logical workflow for selecting and evaluating solubility enhancement strategies.
Caption: Mechanism of solubility enhancement via solid dispersion.
References
- 1. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Efletirizine Dosage for In Vivo Studies
Disclaimer: Information regarding Efletirizine is limited in publicly available literature. The following guidance is primarily based on data from its close analog, Cetirizine, a widely studied second-generation H1-antihistamine. Researchers should use this information as a starting point and adapt protocols for this compound based on their own in-house pilot studies and observations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an H1 receptor antagonist.[1] Like Cetirizine, it is a second-generation antihistamine, meaning it selectively binds to and inhibits peripheral H1 histamine receptors.[][3][4] This blockade prevents histamine from binding to its receptors, thereby mitigating allergic and inflammatory responses such as itching, swelling, and increased vascular permeability.[1] Second-generation antihistamines are designed to have minimal penetration across the blood-brain barrier, reducing the sedative effects commonly associated with first-generation antihistamines.
Q2: What is a recommended starting dosage for this compound in a mouse model of allergic rhinitis?
A2: Due to the lack of specific in vivo data for this compound, a starting dose can be extrapolated from studies with Cetirizine in similar models. For a mouse model of allergic rhinitis, oral administration of Cetirizine has been shown to be effective at doses ranging from 1 to 10 mg/kg. It is advisable to begin with a dose at the lower end of this range (e.g., 1 mg/kg) and perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal strain.
Q3: What are the key pharmacokinetic parameters to consider when designing an in vivo study with an H1-antihistamine?
A3: Key pharmacokinetic parameters to consider include:
-
Tmax (Time to maximum plasma concentration): This will inform the optimal time for sample collection to assess peak drug exposure.
-
Cmax (Maximum plasma concentration): This helps in understanding the peak drug level achieved at a given dose.
-
t1/2 (Half-life): The half-life of the drug will determine the dosing frequency required to maintain therapeutic concentrations.
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Bioavailability: This indicates the fraction of the administered dose that reaches systemic circulation.
-
Protein binding: High plasma protein binding can affect the amount of free drug available to interact with the target receptor.
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | The administered dose may be too low to achieve sufficient H1 receptor occupancy. Perform a dose-response study to identify the optimal dose. Consider that the potency of this compound may differ from Cetirizine. |
| Incorrect Dosing Route or Formulation | Ensure the drug is administered via a route with adequate bioavailability. If using a custom formulation, verify the drug's solubility and stability. For oral administration, consider the effect of food on absorption. |
| Timing of Drug Administration and Challenge | The timing of drug administration relative to the allergenic or histamine challenge is critical. Administer the drug at a time point that ensures peak plasma concentrations coincide with the challenge. This should be determined from pharmacokinetic studies. |
| Animal Model Variability | The response to antihistamines can vary between different animal strains and species. Ensure that the chosen animal model is appropriate for studying the intended allergic response. Maintain consistency in animal age, sex, and housing conditions. |
| Metabolism Differences | The rate of drug metabolism can differ between species. If possible, measure plasma concentrations of this compound to correlate exposure with efficacy. |
Issue 2: Unexpected Side Effects (e.g., Sedation)
| Possible Cause | Troubleshooting Step |
| High Dosage | Although designed to be non-sedating, high doses of second-generation antihistamines can lead to central nervous system effects. Reduce the dose to the lowest effective level. |
| Off-Target Effects | While highly selective for the H1 receptor, at high concentrations, there may be off-target effects. Characterize the selectivity profile of this compound if not already known. |
| Drug-Drug Interactions | If co-administering other compounds, consider the potential for pharmacokinetic or pharmacodynamic interactions. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Cetirizine in Different Animal Species (for reference)
| Species | Dose | Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Protein Binding (%) |
| Cat | ~1 mg/kg | Oral | 1.0 (mean) | 3.30 ± 1.55 | 10.06 ± 4.05 | ~88 |
| Human (Adult) | 10 mg | Oral | 1.0 ± 0.5 | ~0.3 | ~8-9 | 93 ± 0.3 |
| Human (Child) | 5 mg | Oral | - | - | 33-41% shorter than adults | - |
Data for other common laboratory animals like mice and rats is less consistently reported in single comprehensive sources but can be inferred from efficacy studies.
Experimental Protocols
Protocol 1: Determination of this compound Efficacy in a Histamine-Induced Wheal and Flare Model (Rodent)
Objective: To assess the in vivo H1-antagonist activity of this compound by measuring its ability to inhibit histamine-induced skin reactions.
Materials:
-
This compound (and vehicle control)
-
Histamine solution (e.g., 50 µ g/site in saline)
-
Rodents (e.g., rats or mice)
-
Calipers for measuring wheal diameter
-
Anesthetic (if required for animal handling)
Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Dosing: Administer this compound or vehicle control at the desired dose(s) and route (e.g., oral gavage). The timing of administration should be based on available pharmacokinetic data to precede the histamine challenge by a time that allows for peak plasma concentrations to be reached.
-
Anesthesia and Shaving: Anesthetize the animals if necessary and carefully shave a small area on the dorsal side.
-
Histamine Challenge: Inject a fixed volume of histamine solution intradermally at a marked site within the shaved area.
-
Measurement: At a predetermined time point after histamine injection (e.g., 20-30 minutes), measure the diameter of the resulting wheal using calipers. The flare (redness) can also be assessed visually or with imaging techniques.
-
Data Analysis: Calculate the percentage inhibition of the wheal and flare response for the this compound-treated groups compared to the vehicle control group.
Protocol 2: Evaluation of this compound in a Mouse Model of Ovalbumin-Induced Allergic Rhinitis
Objective: To determine the efficacy of this compound in reducing the symptoms of allergic rhinitis in a sensitized mouse model.
Materials:
-
This compound (and vehicle control)
-
Ovalbumin (OVA)
-
Adjuvant (e.g., Aluminum hydroxide)
-
Mice (e.g., BALB/c)
Methodology:
-
Sensitization:
-
Sensitize mice by intraperitoneal (i.p.) injection of OVA mixed with an adjuvant on multiple days (e.g., day 0 and day 7).
-
-
Drug Administration:
-
Prior to the allergen challenge, administer this compound or vehicle control at the desired dose(s) and route.
-
-
Allergen Challenge:
-
On a subsequent day (e.g., day 14), challenge the sensitized mice by intranasal instillation of OVA solution.
-
-
Symptom Scoring:
-
Following the challenge, observe the mice for a set period (e.g., 30-60 minutes) and score the frequency of sneezing and nasal rubbing.
-
-
Biological Sample Collection (Optional):
-
At the end of the observation period, collect blood for measuring OVA-specific IgE levels and bronchoalveolar lavage fluid (BALF) for cell counts (e.g., eosinophils).
-
-
Data Analysis:
-
Compare the symptom scores and biological markers between the this compound-treated and vehicle control groups.
-
Visualizations
Caption: H1 Receptor Signaling Pathway and this compound's Point of Intervention.
Caption: General Experimental Workflow for In Vivo Antihistamine Efficacy Testing.
References
- 1. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
Technical Support Center: Efletirizine (Cetirizine) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Efletirizine (assumed to be Cetirizine) during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Cetirizine during storage?
A1: The stability of Cetirizine is influenced by several environmental factors. The primary causes of degradation are exposure to light (photolytic degradation), humidity, high temperatures, and certain pH conditions.[1] Liquid dosage forms are generally more susceptible to degradation than solid forms due to the presence of water, which can facilitate hydrolysis.[1]
Q2: Under which specific conditions is Cetirizine known to be unstable?
A2: Forced degradation studies have shown that Cetirizine is unstable under the following conditions:
-
Acidic and Neutral Hydrolysis: Significant degradation occurs in acidic and neutral aqueous solutions.[1][2]
-
Oxidative Stress: Cetirizine readily degrades in the presence of oxidizing agents like hydrogen peroxide.[1]
-
Photolytic Stress: Exposure to UV and shed sunlight can lead to considerable degradation.
Conversely, Cetirizine has been found to be relatively stable under alkaline (basic) and dry heat conditions.
Q3: What are the main degradation products of Cetirizine?
A3: Several degradation products of Cetirizine have been identified under various stress conditions:
-
Under acidic and neutral hydrolytic conditions, a primary degradation product is α-(4-chlorophenyl) benzyl alcohol .
-
In oxidative conditions, 4-chlorobenzophenone is a known degradation product.
-
Another significant oxidation product, particularly in the presence of polyethylene glycol (PEG), is Cetirizine N-oxide .
Q4: What are the recommended storage conditions for Cetirizine?
A4: To minimize degradation, Cetirizine and its formulations should be stored under controlled conditions. For oral solutions, it is recommended to store at controlled room temperature or refrigerated (2-8°C or 36-46°F) and to dispense in a tight, light-resistant container. For the bulk powder, storage at room temperature in a dry place is advised.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram of a stored Cetirizine sample. | Sample degradation due to improper storage. | - Review storage conditions. Ensure the sample is protected from light, high humidity, and extreme temperatures. - Use a validated stability-indicating HPLC method to identify and quantify the degradants. - Compare the retention times with known degradation product standards if available. |
| Loss of potency in a Cetirizine formulation over time. | Chemical degradation of the active pharmaceutical ingredient (API). | - Conduct forced degradation studies to identify the degradation pathway. - Adjust the formulation to improve stability (e.g., by adding antioxidants if oxidation is the issue, or buffering to an optimal pH). - Evaluate the packaging material for its protective properties against light and moisture. |
| Discoloration or change in the physical appearance of the sample. | Significant degradation has likely occurred. | - Do not use the sample for experimental purposes. - Investigate the cause of degradation by analyzing the storage history and performing analytical tests. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | - Ensure that all experimental parameters (temperature, humidity, light exposure) are tightly controlled. - Use calibrated and qualified equipment. - Follow a detailed and standardized experimental protocol. |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on Cetirizine.
Table 1: Percentage of Cetirizine Degradation Under Various Stress Conditions
| Stress Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | Room Temp | - | |
| Acid Hydrolysis (0.1 M HCl) | - | 105°C | 19 | |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | Room Temp | - | |
| Basic Hydrolysis (0.1 M NaOH) | - | 105°C | 15 | |
| Oxidative (33% H₂O₂) | 24 hours | Room Temp | - | |
| Photolytic (Shed Sunlight) | 15 days | - | 10 | |
| Photolytic (UV Light) | - | - | 9 | |
| Photolytic (IR Light) | - | - | 8 | |
| Dry Heat | - | 105°C | 3 | |
| Oxidative, Neutral, Hydrolytic | 48 hours | - | ~99 | |
| Photolytic | - | - | 30-50 |
Table 2: Kinetic Study of Cetirizine Degradation
| Condition | Temperature Range | Reaction Order | Reference |
| Acidic Degradation (2 M HCl) | 70-90°C | Pseudo-first-order | |
| H₂O₂ Mediated Degradation (0.5%) | 50-80°C | Pseudo-first-order |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cetirizine Dihydrochloride
This protocol is a generalized procedure based on published methods.
-
Preparation of Stock Solution: Prepare a standard stock solution of Cetirizine dihydrochloride at a concentration of 500 µg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
Treat 5 mg of Cetirizine bulk powder with 5 mL of 0.1 M HCl.
-
Place the flask in a dry air oven at 105°C for a specified duration (e.g., 24 hours).
-
Alternatively, conduct the study at room temperature for 24 hours.
-
After the specified time, cool the solution, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Treat 5 mg of Cetirizine bulk powder with 5 mL of 0.1 M NaOH.
-
Place the flask in a dry air oven at 105°C for a specified duration (e.g., 24 hours).
-
Alternatively, conduct the study at room temperature for 24 hours.
-
After the specified time, cool the solution, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Expose 5 mg of Cetirizine bulk powder to 5 mL of 33% (w/v) hydrogen peroxide.
-
Keep the vial at room temperature for 24 hours.
-
Dilute the sample for analysis.
-
-
Thermal Degradation:
-
Place Cetirizine powder in a petri dish in a hot air oven at 70°C for 12 hours.
-
After exposure, weigh 10 mg of the stressed sample, dissolve it in 10 mL of methanol to get a 1000 µg/mL solution, and then further dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the Cetirizine stock solution to direct sunlight or a UV lamp for a specified period.
-
Take samples at different time points for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A common method uses a C18 column with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile.
-
Visualizations
Caption: Degradation pathways of Cetirizine under different stress conditions.
Caption: Workflow for a forced degradation study of Cetirizine.
Caption: Logical troubleshooting flow for unexpected stability results.
References
Technical Support Center: Enhancing Efletirizine Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Efletirizine in animal models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Disclaimer: Direct experimental data on this compound is limited in publicly available literature. This compound is the (S)-enantiomer of Levocetirizine, which is the active (R)-enantiomer of the racemic mixture Cetirizine. The guidance provided here is substantially based on data from Levocetirizine and Cetirizine, which are considered relevant structural and functional analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of this compound and related compounds.
Question 1: My in vivo pharmacokinetic study in rats shows low and highly variable plasma concentrations (AUC and Cmax) for this compound. What are the potential causes?
Answer: Low and variable oral bioavailability are common challenges for second-generation antihistamines. The primary suspected causes for this compound, based on data from its analogs, are:
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P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein highly expressed in the intestinal epithelium that actively pumps drugs from inside the intestinal cells back into the gut lumen, thereby limiting net absorption.[1][2] Cetirizine is a known substrate of P-gp.[2] The extent of this efflux can significantly reduce the fraction of the dose that reaches systemic circulation.
-
Inter-animal Variability: The expression levels of P-gp can vary significantly between individual animals, leading to high variability in pharmacokinetic parameters.
-
Low Permeability: Levocetirizine is classified as a Biopharmaceutics Classification System (BCS) Class III drug, indicating high solubility but low permeability.[3] While the drug dissolves well, its ability to pass through the intestinal membrane is the rate-limiting step for absorption.
-
Gastrointestinal Transit Time: Rapid transit through the absorption window in the small intestine can also limit the time available for the drug to be absorbed.
To investigate these issues, consider performing an in situ intestinal perfusion study (see Protocol 1) or an in vitro Caco-2 transport assay (see Protocol 2) to quantify permeability and P-gp-mediated efflux.
Question 2: I am observing a non-linear pharmacokinetic profile where the dose-normalized AUC increases as I increase the oral dose. Why is this happening?
Answer: This phenomenon suggests a saturable absorption or clearance mechanism. For this compound, the most likely explanation is the saturation of the P-gp efflux pump. While this compound is a P-gp substrate, its parent compound, Cetirizine, has also been shown to act as a P-gp inhibitor at higher concentrations.[1]
This dual activity means:
-
At low concentrations , P-gp efficiently pumps the drug out of the intestinal cells, resulting in lower-than-expected systemic exposure.
-
At higher concentrations , the drug may begin to saturate the P-gp transporters. This reduces the efficiency of the efflux, allowing a larger fraction of the drug to be absorbed. This effect can also be interpreted as the drug inhibiting its own efflux.
This dose-dependent inhibition leads to a disproportionate increase in bioavailability as the dose is escalated, resulting in non-linear pharmacokinetics.
Question 3: I developed a fast-dissolving film formulation for this compound, but while the Tmax was shorter, the overall bioavailability (AUC) did not significantly increase compared to a simple solution. What should be the next step?
Answer: This outcome is common for drugs where dissolution is not the rate-limiting step for absorption, such as high-solubility BCS Class III compounds like Levocetirizine. Fast-dissolving formulations enhance the rate of dissolution, which can lead to a faster onset of action (shorter Tmax), but they do not address the fundamental issue of low membrane permeability.
Your next steps should focus on strategies to overcome the permeability barrier:
-
Inhibition of P-glycoprotein: The most targeted approach would be the co-administration of a known P-gp inhibitor. This can be used as a tool in animal studies to confirm that P-gp efflux is the primary barrier to absorption.
-
Use of Permeation Enhancers: Incorporate safe and effective permeation enhancers into your formulation. These are excipients that transiently increase the permeability of the intestinal epithelium.
-
Lipid-Based Formulations: Although this compound is water-soluble, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can sometimes improve absorption by altering drug transport pathways and interacting with the intestinal membrane.
Frequently Asked Questions (FAQs)
-
What is the likely Biopharmaceutics Classification System (BCS) class of this compound? Based on its analog Levocetirizine, this compound is likely a BCS Class III drug, characterized by high solubility and low permeability. The primary challenge to enhancing its oral bioavailability is overcoming its low permeability across the intestinal wall.
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Is this compound a substrate for Cytochrome P450 (CYP) enzymes? It is unlikely to be a significant substrate. Cetirizine undergoes minimal metabolism and is primarily excreted unchanged by the kidneys. It does not have clinically significant interactions with the CYP450 system, which simplifies development by reducing the risk of metabolism-based drug-drug interactions.
-
What is the role of P-glycoprotein (P-gp) in this compound's absorption? P-gp is a key factor limiting the oral bioavailability of this compound. As an efflux transporter in the intestine, it actively removes the drug from enterocytes, pumping it back into the intestinal lumen. This reduces the net amount of drug absorbed into the bloodstream. P-gp also limits the drug's penetration across the blood-brain barrier, which is why second-generation antihistamines are non-sedating.
-
What formulation strategies are most promising for enhancing this compound bioavailability? Given its likely BCS Class III properties, the most promising strategies involve increasing intestinal permeability. This includes:
-
Co-formulation with P-gp inhibitors: Directly counteracting the efflux mechanism.
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Incorporation of permeation enhancers: Using excipients that reversibly open tight junctions between intestinal cells.
-
Nanotechnology approaches: Formulations like solid lipid nanoparticles or polymeric nanoparticles can alter the absorption pathway and protect the drug, potentially enhancing uptake.
-
-
What animal models are appropriate for pharmacokinetic studies? Rats and dogs are commonly used models. Rats are suitable for initial screening, permeability studies (in situ perfusion), and pilot pharmacokinetic evaluations. Dogs can also be a relevant model, and pharmacokinetic data for Cetirizine in dogs is available, which can serve as a benchmark.
Data Presentation
Table 1: Pharmacokinetic Parameters of Cetirizine in Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference(s) |
| Dog | 4 | Oral | 5.6 | 7 | 10 | |
| Dog | 2 | Oral | 2.7 | 4 | - | |
| Rat | - | - | Liver was a target organ in toxicity studies, indicating systemic exposure. | - | - |
Table 2: Impact of Formulation Strategies on Levocetirizine Release and Onset of Action
| Formulation Strategy | Key Excipients | Key Finding(s) | Intended Benefit | Reference(s) |
| Fast-Dissolving Films | HPMC, PVA, Crospovidone | In vitro drug release of >99% within 1 minute. Faster onset of action in rat models. | Faster onset of action, improved patient compliance. | |
| Effervescent Orodispersible Tablets | 2-hydroxypropyl-β-cyclodextrin, Mannitol, Effervescent agents | Rapid drug release within 5 minutes. | Faster absorption, improved palatability and patient compliance. | |
| Oral Spray | - | Achieved a slightly higher Cmax compared to tablets with the same Tmax (1 hour). Deemed bioequivalent to tablets. | Rapid drug availability in plasma for faster action, convenience for patients with dysphagia. |
Experimental Protocols
Protocol 1: Rat In Situ Single-Pass Intestinal Perfusion (SPIP)
This protocol is used to determine the effective intestinal permeability (Peff) of this compound and assess the impact of P-gp inhibitors. The methodology is adapted from studies on Cetirizine.
-
Animal Preparation: Anesthetize male Wistar rats (250-300g) that have been fasted overnight with access to water. Maintain body temperature at 37°C.
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Isolate a 10 cm segment of the jejunum. Gently flush the segment with warm saline (37°C) to remove contents. Cannulate both ends of the segment with flexible tubing.
-
Perfusion: Perfuse the segment with Krebs-Ringer buffer (pH 7.4) containing a known concentration of this compound and a non-absorbable marker (e.g., Phenol Red) at a constant flow rate (e.g., 0.2 mL/min).
-
Experimental Groups:
-
Group 1: this compound alone (Control).
-
Group 2: this compound + known P-gp inhibitor (e.g., Verapamil).
-
-
Sample Collection: After a 30-minute equilibration period, collect the outlet perfusate at 15-minute intervals for 90 minutes.
-
Analysis: Measure the concentrations of this compound and the non-absorbable marker in the collected samples using a validated HPLC method.
-
Calculation of Peff: Calculate the effective permeability using the following equation, correcting for water flux using the non-absorbable marker concentration ratio: Peff = (-Q * ln(Cout_corr / Cin)) / (2 * π * r * L) Where Q is the flow rate, Cout_corr and Cin are the corrected outlet and inlet drug concentrations, r is the intestinal radius, and L is the length of the segment. A significant increase in Peff in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.
Protocol 2: Caco-2 Cell Bidirectional Transport Assay
This in vitro assay assesses a compound's membrane permeability and its potential as a P-gp substrate.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Experiment (A-to-B):
-
Add this compound solution in transport buffer to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min).
-
-
Transport Experiment (B-to-A):
-
Add this compound solution to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
-
Inhibitor Study: Repeat the A-to-B and B-to-A transport experiments in the presence of a known P-gp inhibitor (e.g., Verapamil or GF120918).
-
Analysis: Quantify the concentration of this compound in all samples by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp(B-to-A) / Papp(A-to-B)
-
An ER > 2 suggests the compound is a substrate for an efflux transporter. A reduction of the ER to ~1 in the presence of a P-gp inhibitor confirms it is a P-gp substrate.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol evaluates the oral bioavailability of a new this compound formulation compared to a control.
-
Animal Model: Use male Sprague-Dawley rats (220-250g) with cannulated jugular veins for serial blood sampling. Acclimatize animals for at least 5 days.
-
Dosing Groups (n=6 per group):
-
Group 1 (Control): Oral gavage of this compound in a simple vehicle (e.g., water or saline).
-
Group 2 (Test): Oral gavage of the new this compound formulation at the same dose level.
-
Group 3 (IV): Intravenous bolus injection of this compound for absolute bioavailability determination (optional).
-
-
Dose Administration: Administer the formulations to rats fasted overnight.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) via the jugular vein cannula into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and elimination half-life (t½).
-
Bioavailability Calculation: Calculate the relative bioavailability (Frel) of the test formulation: Frel (%) = (AUC_test / AUC_control) * 100.
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: P-glycoprotein (P-gp) mediated efflux and inhibition at the enterocyte.
Caption: Experimental workflow for developing an enhanced bioavailability formulation.
References
- 1. The Effects of Cetirizine on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein influences the brain concentrations of cetirizine (Zyrtec), a second-generation non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palatable Levocetirizine Dihydrochloride Solid Dispersed Fast-Dissolving Films: Formulation and In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Efletirizine purification techniques after synthesis
Technical Support Center: Efletirizine Purification
Disclaimer: Detailed purification protocols specifically for this compound are not widely published. The following troubleshooting guides and FAQs are based on established techniques for the purification of cetirizine, a structurally analogous second-generation antihistamine. These methods are highly applicable to this compound but may require optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound following its synthesis.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Purity After Initial Extraction | Incomplete separation of organic and aqueous layers. | - Ensure pH is correctly adjusted to facilitate the transfer of this compound into the desired phase. - Allow adequate time for phase separation. - Perform back-extraction to recover any lost product. |
| Emulsion formation at the interface. | - Add a small amount of brine to the mixture to break the emulsion. - Centrifuge the mixture at a low speed. | |
| Poor Yield After Crystallization | Sub-optimal solvent system. | - Screen a variety of solvent/anti-solvent systems. For cetirizine hydrochloride, mixtures of ethanol, water, and dichloromethane have been used.[1] - Control the rate of cooling and anti-solvent addition to promote crystal growth over precipitation. |
| Incomplete precipitation. | - Cool the solution to a lower temperature (e.g., 0-5 °C). - Concentrate the mother liquor to recover more product. | |
| Presence of Starting Materials in Final Product | Incomplete reaction during synthesis. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure full conversion. - Adjust reaction conditions (temperature, time, stoichiometry) as needed. |
| Inefficient purification. | - Employ a multi-step purification strategy, combining extraction, crystallization, and chromatography if necessary. | |
| Identification of Unknown Impurities by HPLC | Side reactions during synthesis. | - Characterize the impurities using LC-MS or NMR to understand their structure and origin. - Modify reaction conditions to minimize the formation of these side products. |
| Degradation of this compound. | - Ensure that purification steps are carried out under conditions that do not degrade the product (e.g., avoid excessively high temperatures or extreme pH for prolonged periods). |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound synthesis?
A1: Based on the impurities identified for the related compound cetirizine, common impurities for this compound are likely to include:
-
Starting materials and reagents: Unreacted precursors from the synthetic route.
-
Side-products: Such as isomers or products from competing reaction pathways. For instance, Cetirizine EP Impurity E is an ethoxy-substituted analog.[2]
-
Degradation products: Resulting from instability of the final product or intermediates.
-
Residual solvents: Solvents used in the reaction or purification steps.
Q2: Which chromatographic techniques are suitable for this compound purification?
A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound. For the related compound cetirizine, various HPLC methods have been developed:
-
Reversed-Phase HPLC (RP-HPLC): This is a common method for the analysis of cetirizine and its impurities.[3][4]
-
Chiral HPLC: To separate the enantiomers of this compound, a chiral stationary phase can be used, similar to methods developed for cetirizine enantiomers.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be employed for the separation of polar compounds and has been used in the analysis of cetirizine impurities.
Q3: How can I improve the yield and purity of this compound hydrochloride during crystallization?
A3: A patented method for the purification of cetirizine hydrochloride, which can be adapted for this compound, involves the following key steps:
-
Dissolving the crude product in a mixture of water and ethanol.
-
Adjusting the pH to 7.5-8.5 with a potassium bicarbonate solution.
-
Adding a mixture of ethanol and dichloromethane.
-
Adjusting the pH to 6-7 with hydrochloric acid to induce crystallization.
-
Filtering, washing with dichloromethane, and drying.
This process reportedly yields a product with a purity of 99.2% and a yield of 90%.
Quantitative Data Summary
The following table summarizes quantitative data from a purification patent for cetirizine hydrochloride, which may serve as a benchmark for this compound purification.
| Parameter | Value | Reference |
| Starting Material | 10g crude cetirizine hydrochloride | |
| Final Product Weight | 9.0g | |
| Yield | 90% | |
| Purity (by HPLC) | 99.2% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for this compound Purification (Adapted from Cetirizine Protocol)
Objective: To separate this compound from water-soluble and some organic-soluble impurities.
Materials:
-
Crude this compound
-
Dichloromethane
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Separatory funnel
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of dichloromethane.
-
Slowly add 1 M NaHCO₃ solution while monitoring the pH, adjusting it to approximately 7.5-8.5. This deprotonates the carboxylic acid, making it more water-soluble, while some organic impurities may be extracted into the dichloromethane.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the organic layer (bottom layer).
-
To the aqueous layer, slowly add 1 M HCl to adjust the pH to around 2-3. This protonates the piperazine nitrogen, keeping the this compound in the aqueous phase while potentially extracting other impurities with a fresh portion of organic solvent.
-
Wash the aqueous layer with a fresh portion of dichloromethane and discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 6-7 with 1 M NaHCO₃.
-
Extract the this compound into a fresh portion of dichloromethane. Repeat the extraction 2-3 times.
-
Combine the organic extracts.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to obtain the purified this compound.
Protocol 2: Crystallization of this compound Hydrochloride (Adapted from Cetirizine Protocol)
Objective: To obtain high-purity crystalline this compound hydrochloride.
Materials:
-
Purified this compound (from extraction)
-
Ethanol
-
Dichloromethane
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Beaker
-
Stir plate and stir bar
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve the purified this compound in a minimal amount of a water and ethanol mixture (e.g., 4:1 water:ethanol).
-
While stirring, add a larger volume of a 1:1 mixture of ethanol and dichloromethane.
-
Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 6.0-7.0.
-
Continue stirring at room temperature for 1-1.5 hours to allow for crystal formation.
-
If crystallization is slow, cool the mixture in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold dichloromethane (2-3 times).
-
Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound samples.
References
- 1. CN104045607A - Purification method of cetirizine hydrochloride - Google Patents [patents.google.com]
- 2. Cetirizine EP Impurity E | 682323-77-9 | SynZeal [synzeal.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Efletirizine activity
Disclaimer: The following information is provided to guide researchers working with Efletirizine. Due to limited direct data on this compound, much of the information regarding pH and stability has been extrapolated from studies on its close structural analog, Cetirizine. Researchers should use this information as a starting point and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
There is currently no direct experimental data defining the optimal pH for this compound's biological activity. However, as a selective H1-receptor antagonist, its primary activity is binding to the H1 receptor.[1][2] The optimal pH for receptor binding in in vitro assays is typically within the physiological range (pH 7.2-7.4) to ensure the proper conformation and function of the receptor. The pH of the formulation can also be critical for the drug's solubility and stability. For instance, a patent related to the formulation of Cetirizine, a similar molecule, suggests adjusting the pH of an aqueous solution to approximately 6.[3]
Q2: How does pH affect the stability of this compound?
The stability of this compound is expected to be pH-dependent. Studies on Cetirizine have shown that it is more stable in solid dosage forms compared to syrup formulations.[4] For liquid formulations and experimental solutions, the pH should be carefully controlled. A study on Cetirizine dihydrochloride in liquid form utilized a mobile phase with a pH of 3.5 for HPLC analysis, indicating stability under these acidic conditions for analytical purposes.[5] Another study on Cetirizine-loaded liposomes investigated a pH range of 5.0 to 7.0. It is recommended to conduct stability studies at the intended experimental pH to determine the degradation kinetics of this compound.
Q3: What is the mechanism of action of this compound?
This compound is a second-generation antihistamine that acts as a highly selective antagonist of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from binding and activating the receptor. This, in turn, blocks the downstream signaling cascade that leads to allergic symptoms such as itching, swelling, and mucus production.
Q4: What are the pKa values of this compound?
Data on pH-Related Properties of Cetirizine (as an analog for this compound)
| Parameter | pH Value(s) | Context | Source |
| Formulation | ~6.0 | pH adjustment of an aqueous solution for a pharmaceutical composition. | |
| Analytical Method | 3.5 | pH of the mobile phase for HPLC analysis of Cetirizine dihydrochloride. | |
| Liposome Formulation | 5.0 - 7.0 | pH range of buffer used for preparing and evaluating Cetirizine-loaded liposomes. | |
| Dissociation Constants (pKa) | 1.52, 2.92, 8.27 | Ionization constants of Cetirizine. |
Experimental Protocol: Determination of Optimal pH for this compound H1 Receptor Binding
This protocol describes a competitive radioligand binding assay to determine the effect of pH on the binding of this compound to the histamine H1 receptor.
Materials:
-
HEK293 cells expressing recombinant human H1 receptors
-
[3H]-Pyrilamine (radioligand)
-
This compound
-
Binding Buffer (50 mM Tris-HCl or PBS) at various pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.4, 8.0, 8.5)
-
Wash Buffer (ice-cold)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-H1 cells.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer at the desired protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate for each pH value to be tested:
-
Total Binding: Cell membranes and [3H]-Pyrilamine.
-
Non-specific Binding: Cell membranes, [3H]-Pyrilamine, and a high concentration of a non-labeled H1 antagonist (e.g., Mepyramine).
-
This compound Competition: Cell membranes, [3H]-Pyrilamine, and varying concentrations of this compound.
-
-
Prepare a separate set of tubes/wells for each pH value, using the corresponding pH-adjusted binding buffer.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each pH: Total Binding - Non-specific Binding.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-Pyrilamine binding) at each pH.
-
The optimal pH for this compound binding is the pH at which the lowest IC50 value is observed.
-
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound's H1 receptor binding.
References
Technical Support Center: Efletirizine (Cetirizine)
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cetirizine?
A1: Cetirizine is a potent and selective antagonist of peripheral histamine H1 receptors.[1] During an allergic reaction, histamine is released and binds to H1 receptors, leading to symptoms like itching, sneezing, and runny nose. Cetirizine competitively blocks these receptors, thereby preventing or alleviating these allergic symptoms.[1] It is considered a non-sedating antihistamine because it has limited penetration of the blood-brain barrier.
Q2: We are observing variable efficacy in our in-vitro/in-vivo models with different batches of Cetirizine. What could be the cause?
A2: Batch-to-batch variability in efficacy can stem from several factors:
-
Purity Profile: The presence and concentration of impurities or related substances can differ between batches. Some impurities may have pharmacological activity or interfere with the primary compound's action.
-
Polymorphism: Different crystalline forms (polymorphs) of the active pharmaceutical ingredient (API) can have different solubilities and dissolution rates, affecting bioavailability.
-
Particle Size Distribution: Variations in particle size can influence the dissolution rate and, consequently, the absorption and bioavailability of the drug.
-
Excipient Interactions: In formulated products, minor variations in excipient quality or composition could interact differently with the API across batches.
Q3: Are there known impurities for Cetirizine that we should be aware of?
A3: Yes, several process-related impurities and degradation products for Cetirizine have been identified. These are monitored to ensure the safety and efficacy of the drug. Some common impurities are listed in pharmacopeias and include compounds formed during synthesis or storage. Examples include Cetirizine EP Impurity A, B, C, D, E, and F, among others. It is crucial to have reference standards for these impurities for accurate quantification.
Q4: How can we assess the consistency of our Cetirizine batches?
A4: A comprehensive quality control strategy should be implemented. Key analytical tests include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the API and quantify any impurities.
-
Dissolution Testing: To assess the rate and extent of drug release from a formulated product.
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form (polymorph) of the API.
-
Particle Size Analysis: To determine the particle size distribution of the API.
-
Karl Fischer Titration: To measure the water content, which can affect stability.
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Between Batches
Question: Our dissolution testing of Cetirizine tablets from different batches is showing significant variability. How can we troubleshoot this?
Answer:
-
Verify Test Parameters: Ensure that the dissolution apparatus parameters (e.g., medium, temperature, rotation speed) are consistent and calibrated.
-
Assess Physical Properties of the API:
-
Particle Size: A smaller particle size generally leads to a faster dissolution rate. Analyze the particle size distribution of the API from each batch.
-
Polymorphism: Different polymorphs can have different solubilities. Use PXRD to check for polymorphic consistency.
-
-
Evaluate Tablet Formulation and Manufacturing:
-
Hardness and Friability: Variations in tablet hardness can affect how quickly the tablet disintegrates and releases the drug.[2]
-
Excipient Variability: Ensure the source and quality of excipients are consistent across batches.
-
Issue 2: Appearance of a New Peak in HPLC Purity Analysis
Question: We have identified an unknown peak in the HPLC chromatogram of a new batch of Cetirizine that was not present in our reference batch. What are the next steps?
Answer:
-
Confirm System Suitability: Ensure your HPLC system is performing correctly by checking the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) using a reference standard.
-
Spiking Study: Spike the sample with known Cetirizine-related impurities to see if the unknown peak co-elutes with any of them.
-
Forced Degradation Study: Subject the reference standard to stress conditions (acid, base, oxidation, heat, light) to see if the degradation products match the unknown peak.
-
Peak Identification: If the peak remains unidentified, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine its molecular weight and fragmentation pattern, aiding in structural elucidation.
Data Presentation
Table 1: Physicochemical Properties of Cetirizine
| Property | Value |
| Molecular Formula | C21H25ClN2O3 |
| Molecular Weight | 388.89 g/mol |
| Melting Point | 110-115°C |
| pKa | 2.19, 2.93, 8.00 |
| LogP | 2.8 |
| Solubility | 101 mg/L (water) |
Note: These values are approximate and can vary slightly depending on the experimental conditions.
Table 2: Common Cetirizine Impurities and their Classification
| Impurity Name | Type | Potential Origin |
| Cetirizine EP Impurity A | Process-related | Synthesis Intermediate |
| Cetirizine EP Impurity E | Process-related | Synthesis By-product |
| Cetirizine Dimer Impurity | Degradation | Storage/Stability |
| Cetirizine Methyl Ester | Process-related | Synthesis |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling of Cetirizine
This protocol provides a general method. It should be validated for your specific instrumentation and needs.
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 80% A, 20% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve an accurately weighed amount of Cetirizine in the mobile phase to a final concentration of 0.5 mg/mL.
Protocol 2: Comparative Dissolution Testing of Cetirizine Tablets
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of 0.1 N HCl
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 RPM
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes
-
Sample Analysis: Analyze the withdrawn samples by UV-Vis spectrophotometry at 230 nm or by a validated HPLC method.
-
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus and withdraw aliquots of the dissolution medium at the specified time points.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze for Cetirizine concentration.
-
Calculate the percentage of drug dissolved at each time point and compare the dissolution profiles of different batches.
-
Visualizations
Caption: Mechanism of action of Cetirizine as a histamine H1 receptor antagonist.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
Technical Support Center: Efletirizine Experiments & Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and managing cell culture contamination during experiments with Efletirizine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor.[1][2][3][4] It is used in research to study allergic responses and other histamine-mediated pathways.[3] Its mechanism of action involves blocking the binding of histamine to H1 receptors, thereby preventing the downstream signaling that leads to allergic symptoms.
Q2: Can this compound itself be a source of contamination?
While this compound is a chemical compound, the risk of contamination typically arises from the solvent used to dissolve it or from improper handling during its preparation and introduction into the cell culture. It is crucial to use sterile, high-purity solvents and maintain aseptic techniques throughout the experimental process. Non-sterile stock solutions of this compound can introduce microbial contaminants into your cultures.
Q3: How can cell culture contamination affect my this compound experiment results?
Contamination can significantly impact the validity of your experimental results by:
-
Competing for Nutrients: Microorganisms grow much faster than mammalian cells and can deplete essential nutrients in the culture medium, affecting cell health and response to the drug.
-
Producing Vasoactive or Cytoactive Substances: Contaminants can release substances that mimic or interfere with the cellular responses you are studying, confounding the effects of this compound.
-
Changing the pH of the Culture Medium: Bacterial and fungal growth often leads to rapid changes in the pH of the medium, which is indicated by a color change of the phenol red indicator. This pH shift can be toxic to the cells.
Troubleshooting Guide: Identifying and Managing Contamination
This guide will help you identify the type of contamination and take appropriate action.
Visual Identification of Common Contaminants
| Contaminant Type | Visual Cues in Culture Medium | Microscopic Appearance | Common Sources |
| Bacteria | Sudden turbidity (cloudiness), rapid yellowing of the medium (acidic pH shift). | Small, motile, rod-shaped or spherical particles between cells. | Lab personnel, unfiltered air, contaminated reagents, and equipment. |
| Yeast | Slight turbidity, medium may turn slightly yellow or pink. | Individual oval or spherical particles, may show budding. | Lab personnel, humidified incubators. |
| Mold (Fungus) | Visible filamentous growth, often appearing as fuzzy colonies on the surface. | Thin, branching filaments (hyphae) and spores. | Airborne spores, contaminated equipment. |
| Mycoplasma | No visible signs of turbidity or pH change. | Not visible with a standard light microscope due to their small size. | Contaminated cell lines, serum. |
| Chemical | No visible signs. May cause unexplained changes in cell growth or morphology. | No visible organisms. | Impurities in media, sera, water; detergents; endotoxins. |
Contamination Response Workflow
If you suspect contamination in your this compound experiment, follow this workflow:
Contamination Response Workflow
Experimental Protocols
Protocol 1: Aseptic Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, PBS)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
-
Biological safety cabinet (BSC)
-
-
Procedure:
-
Wipe down the BSC with 70% ethanol and allow it to air dry.
-
Place all necessary materials inside the BSC after wiping them with 70% ethanol.
-
Calculate the required amount of this compound and solvent to achieve the desired stock concentration.
-
In a sterile conical tube, add the appropriate volume of solvent.
-
Carefully weigh and add the this compound powder to the solvent.
-
Vortex until the this compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. This step is critical for removing any potential microbial contaminants.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and reduce the risk of contamination.
-
Label aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at the recommended temperature (typically -20°C or -80°C).
-
Protocol 2: Mycoplasma Detection by PCR
Mycoplasma is a common and insidious contaminant that is not visible by light microscopy. Regular testing is crucial.
-
Sample Collection:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.
-
It is recommended to culture cells without antibiotics for at least two passages before testing.
-
-
PCR Amplification:
-
Use a commercial Mycoplasma PCR detection kit, following the manufacturer's instructions.
-
These kits typically include a primer mix that targets conserved 16S rRNA sequences of various Mycoplasma species, a positive control, and a negative control.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel.
-
Visualize the DNA bands under UV light.
-
A band of the expected size in your sample lane indicates a positive result for Mycoplasma contamination.
-
Preventative Measures
Proactive measures are the most effective way to combat contamination.
Core Principles of Aseptic Technique
Core Principles of Aseptic Technique
-
Sterile Work Area: Always work in a certified biological safety cabinet. Keep the work surface clean and uncluttered.
-
Good Personal Hygiene: Wear a clean lab coat and gloves. Wash hands before starting work.
-
Sterile Reagents and Media: Use sterile-filtered or autoclaved reagents and media. Test new batches of serum for contaminants.
-
Sterile Handling: Avoid passing hands or other non-sterile items over open containers. Use sterile pipettes and change them between different solutions.
Routine Maintenance and Monitoring
| Task | Frequency | Rationale |
| Microscopic Cell Observation | Daily | Early detection of microbial contamination and changes in cell morphology. |
| Incubator Cleaning | Weekly | Prevents the growth of fungi and bacteria in the humid environment. |
| BSC Decontamination | Before and after each use | Minimizes the transfer of contaminants. |
| Mycoplasma Testing | Monthly (or before cryopreservation) | Detects non-visible contamination that can alter experimental results. |
| Reagent Aliquoting | Upon receipt of new reagents | Reduces the risk of contaminating stock solutions. |
References
Validation & Comparative
A Comparative Analysis of Efletirizine and Cetirizine Efficacy in Allergic Disorders
A comprehensive guide for researchers and drug development professionals on the pharmacodynamics, clinical efficacy, and experimental evaluation of two second-generation H1-antihistamines.
This guide provides a detailed comparison of efletirizine and cetirizine, two second-generation histamine H1 receptor antagonists. While cetirizine is a widely studied and clinically established antihistamine, publicly available data on the clinical efficacy of this compound is limited. This document summarizes the available information on both compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Cetirizine is a potent and selective H1-antihistamine with a well-documented efficacy and safety profile for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Clinical trials have consistently demonstrated its ability to significantly reduce symptoms such as sneezing, rhinorrhea, nasal pruritus, and urticarial weals and pruritus compared to placebo.[3][4][5] this compound is also identified as a selective H1 receptor antagonist; however, its clinical development was discontinued, and as a result, there is a lack of publicly available clinical efficacy data. This guide, therefore, presents a comprehensive overview of cetirizine's clinical performance and provides the limited available pharmacological information for this compound.
Mechanism of Action: H1 Receptor Antagonism
Both this compound and cetirizine exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor. Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, including smooth muscle and endothelial cells, triggering a signaling cascade that leads to the symptoms of allergy. By competitively blocking the H1 receptor, these antihistamines prevent histamine from binding and initiating this cascade.
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological responses associated with allergic reactions, such as increased vascular permeability, smooth muscle contraction, and pruritus. H1-antihistamines like cetirizine and this compound interrupt this pathway at its initial step.
Comparative Efficacy: A Data-Driven Overview
Due to the discontinuation of this compound's development, there are no available clinical trial data to directly compare its efficacy with cetirizine. The following tables summarize the extensive clinical data available for cetirizine in the treatment of allergic rhinitis and chronic urticaria.
Table 1: Efficacy of Cetirizine in Allergic Rhinitis
| Study / Clinical Trial | Patient Population | Dosage | Duration | Key Efficacy Endpoints | Results |
| NCT00639587 | Children (≥7 years) with perennial allergic rhinitis | Cetirizine vs. Ketotifen | - | Comparison of efficacy and safety | To compare the efficacy and safety of cetirizine hydrochloride versus ketotifen dry syrup. |
| Grant et al. | 28 patients (13-59 years) with allergic rhinitis and mild to moderate perennial asthma | 20 mg cetirizine or placebo | 26 weeks | Reduction in rhinitis and asthma symptom severity | Significant reduction in baseline severity of several symptoms of rhinitis (itchy nose, nasal congestion, and watery eyes), and asthma (chest tightness, wheezing, shortness of breath, and nocturnal asthma). |
| Al-Hindawi et al. | 43 patients (3-15 years) with allergic rhinitis and bronchial asthma | 5-10 mg/day cetirizine | - | Change in total allergy score | Average allergic score decreased from 27 before treatment to 2 after treatment. |
| Portnoy et al. (2004) | 214 patients (17-70 years) with perennial allergic rhinitis | 10 mg cetirizine vs. 10 mg ebastine | 4 weeks | Percentage mean decrease in total nasal symptom score | After 1 week, cetirizine showed a significantly higher percentage mean decrease in total nasal symptom score (46.2%) compared to ebastine (32.8%). After 4 weeks, the improvement was 53.7% for cetirizine and 44.7% for ebastine. |
Table 2: Efficacy of Cetirizine in Chronic Urticaria
| Study / Clinical Trial | Patient Population | Dosage | Duration | Key Efficacy Endpoints | Results |
| Juhlin & Arendt (1988) | 30 patients with chronic idiopathic urticaria | 10 mg cetirizine vs. placebo (cross-over) | - | Reduction in weals, erythema, and pruritus | Cetirizine significantly reduced the occurrence of weals, erythema, and pruritus compared to placebo (P < 0.001). 26 patients improved on cetirizine compared to 2 on placebo. |
| Guevara-Gutierrez et al. (2019) | 32 patients with chronic urticaria | Cetirizine + ranitidine vs. cetirizine + placebo | 30 days | Complete remission | Complete remission was obtained in 44% of patients in the cetirizine plus placebo group. The addition of ranitidine did not show a significant improvement. |
| Sugiura et al. (2010) | Patients with chronic urticaria | 10 mg cetirizine | 4 weeks | Patient satisfaction and reduction in itching score | 74.3% of patients reported satisfaction at 2 weeks. The median itching score was significantly reduced after 2 and 4 weeks of treatment. |
| Kameyoshi et al. (2007) | 21 patients with chronic idiopathic urticaria unresponsive to 10 mg | 20 mg cetirizine daily | 1-2 weeks | Improvement in urticarial symptom scores | Urticarial symptom scores were statistically significantly improved in patients who continued on 20 mg daily compared to those who stepped down to 10 mg daily (p<0.01). |
Experimental Protocols
The evaluation of antihistamine efficacy relies on well-designed clinical trials. Below is a detailed methodology from a representative clinical trial for cetirizine.
Example Experimental Protocol: Double-Blind, Placebo-Controlled, Cross-Over Study of Cetirizine in Allergic Rhinitis
-
Objective: To determine the effect of cetirizine on the immediate nasal allergic response.
-
Study Design: A double-blind, placebo-controlled, cross-over study.
-
Participants: Ten individuals with a history of seasonal allergic rhinitis.
-
Intervention: Participants received premedication with either 20 mg of cetirizine or a placebo once daily for two days. After a washout period, they crossed over to the other treatment arm.
-
Challenge: Following premedication, a nasal challenge with a relevant antigen was performed.
-
Outcome Measures:
-
Primary: The number of sneezes was counted.
-
Secondary: Levels of histamine, prostaglandin D2, leukotriene C4, albumin, and TAME-esterase activity were measured in recovered nasal lavages.
-
-
Results: The study found a significant reduction in sneezing and in the amounts of recovered albumin, TAME-esterase activity, and leukotriene C4 with cetirizine treatment compared to placebo. However, there was no reduction in the amounts of recovered histamine and prostaglandin D2. This suggests that cetirizine inhibits the effects of histamine on H1 receptors rather than preventing mast cell degranulation.
This compound: Available Information
Information on this compound in the public domain is sparse. It is identified as a small molecule drug and a second-generation H1-antihistamine. Synapse - Drug Targets, Indications, Patents indicates that its global highest R&D status is "Discontinued". A method for the quantification of this compound in human plasma and urine has been developed, suggesting it reached at least the stage of clinical pharmacology studies. However, no published clinical trials demonstrating its efficacy or comparing it to other antihistamines like cetirizine are available in the searched resources.
Conclusion
Cetirizine is a well-established second-generation H1-antihistamine with a large body of evidence supporting its efficacy and safety in the treatment of allergic rhinitis and chronic urticaria. The quantitative data from numerous clinical trials provide a clear picture of its clinical performance. In contrast, while this compound shares the same mechanism of action as a selective H1 receptor antagonist, a lack of publicly available clinical efficacy data prevents a direct comparison with cetirizine. The discontinuation of its development suggests that it did not proceed to later stages of clinical trials. For researchers and drug development professionals, cetirizine serves as a benchmark for the efficacy and safety of H1-antihistamines.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Review of cetirizine hydrochloride for the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of chronic urticaria with cetirizine dihydrochloride a non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] THE EFFICACY OF CETIRIZINE IN THE TREATMENT OF ALLERGIC RHINITIS AND ALLERGIC BRONCHIAL ASTHMA | Semantic Scholar [semanticscholar.org]
- 5. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H1 Receptor Affinity: Efletirizine versus Loratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histamine H1 receptor binding affinities of efletirizine (levocetirizine) and loratadine, two prominent second-generation antihistamines. The data presented is supported by experimental findings from peer-reviewed literature to offer an objective analysis for research and development applications.
Quantitative Comparison of H1 Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity. The table below summarizes the reported Kᵢ values for levocetirizine (the active R-enantiomer of cetirizine, also known as this compound) and loratadine at the human H1 receptor.
| Compound | H1 Receptor Kᵢ (nM) | Reference(s) |
| Levocetirizine (this compound) | 3 | [1][2] |
| Levocetirizine (this compound) | 3.31 ± 0.45 | [3] |
| Loratadine | 35 | [4] |
As the data indicates, levocetirizine demonstrates a significantly higher affinity for the H1 receptor, with a Kᵢ value approximately 10-fold lower than that of loratadine. This suggests that levocetirizine binds more tightly to the H1 receptor, which may contribute to its potent antihistaminergic effects.
Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity
The determination of Kᵢ values for H1 receptor antagonists is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on methodologies described in the scientific literature.
Objective: To determine the binding affinity (Kᵢ) of unlabeled antihistamines (e.g., this compound, loratadine) by measuring their ability to displace a radiolabeled ligand from the H1 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Pyrilamine (also known as [³H]mepyramine), a well-characterized H1 receptor antagonist.
-
Unlabeled Ligands: this compound, loratadine, and a known H1 receptor antagonist for determining non-specific binding (e.g., unlabeled pyrilamine).
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Liquid Scintillation Counter
Procedure:
-
Membrane Preparation: A cell pellet expressing the human H1 receptor is homogenized in an appropriate buffer. The protein concentration of the resulting membrane homogenate is determined.
-
Assay Setup: The assay is typically performed in microplates or test tubes. Each reaction will contain the cell membrane preparation, the radioligand ([³H]pyrilamine) at a fixed concentration (e.g., 1.2 nM), and varying concentrations of the unlabeled test compound (this compound or loratadine).
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 180 minutes).
-
Determination of Non-Specific Binding: A set of reactions is included that contains a high concentration of an unlabeled H1 receptor antagonist (e.g., 1 µM pyrilamine) to saturate the receptors and measure the amount of radioligand that binds non-specifically to the membranes and filters.
-
Filtration: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
Where:
-
[L] is the concentration of the radioligand.
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
-
Visualizing Molecular Interactions and Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the H1 receptor signaling pathway and the experimental workflow of the radioligand binding assay.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Validating Efletirizine's Dual-Action Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and validating the hypothesized dual-action mechanism of Efletirizine, a novel antihistamine.[1] By examining established dual-action antihistamines, this document outlines the key experimental data and protocols necessary to characterize this compound's performance against current alternatives.
The therapeutic efficacy of certain second and third-generation antihistamines is attributed not only to their primary function as histamine H1 receptor antagonists but also to a secondary mast cell-stabilizing effect.[2][3] This dual mechanism offers a comprehensive approach to managing allergic responses by both blocking the action of histamine and preventing its release from mast cells. This guide will compare the performance of well-documented antihistamines and provide the experimental blueprints to validate these dual actions for this compound.
Comparative Efficacy of Antihistamines
The following tables summarize the performance of leading second-generation antihistamines, which are the primary comparators for a new entity like this compound, and a first-generation antihistamine for baseline comparison.
Table 1: Pharmacokinetic and Onset of Action Comparison
| Drug | Generation | Onset of Action | Peak Plasma Concentration | Elimination Half-Life |
| This compound (Expected) | Second/Third | - | - | - |
| Cetirizine | Second | 20–60 minutes[4] | ~1 hour[4] | ~8.3 hours |
| Levocetirizine | Third | ~1 hour | - | - |
| Fexofenadine | Third | ~1 hour | - | - |
| Loratadine | Second | 1–3 hours | - | 8.4 hours (parent), 28 hours (metabolite) |
| Diphenhydramine | First | 15–60 minutes | 2–4 hours | 2.4–9.3 hours |
Table 2: Clinical Efficacy in Allergic Rhinitis (4-Week Study)
| Drug (Daily Dose) | Mean Decrease in Total Nasal Symptom Score (Week 1) | Total Symptom Score Improvement (Week 4) | Percentage of Symptom-Free Patients (Week 4) |
| This compound (Expected) | - | - | - |
| Cetirizine (10 mg) | 46.2% | 53.7% | 17.8% |
| Ebastine (10 mg) | 32.8% | 44.7% | 6.9% |
Table 3: Comparison of Common Side Effects
| Drug | Sedation Potential | Common Side Effects |
| This compound (Expected) | Low (Hypothesized) | - |
| Cetirizine | Mildly sedating in some individuals | Sleepiness, dry mouth, headache, abdominal pain |
| Loratadine | Low | Headache, tiredness |
| Fexofenadine | Low | - |
| Diphenhydramine | High | Drowsiness, dizziness, dry mouth |
Signaling Pathways and Experimental Workflows
To validate the dual-action mechanism of this compound, specific in vitro and in vivo experiments are required. The following diagrams illustrate the underlying biological pathways and the workflows for their investigation.
Caption: Dual-action mechanism of this compound.
Experimental Protocols
Histamine H1 Receptor Binding Assay
This assay determines the affinity of this compound for the histamine H1 receptor, a key indicator of its antagonist potency.
Methodology:
-
Membrane Preparation: Human H1 receptor-expressing cell lines (e.g., CHO-K1) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of radiolabeled antagonist (e.g., [³H]-pyrilamine) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is used to determine the binding affinity (Ki).
Caption: Workflow for H1 Receptor Binding Assay.
In Vitro Mast Cell Degranulation Assay
This experiment assesses the ability of this compound to stabilize mast cells and prevent the release of histamine and other inflammatory mediators.
Methodology:
-
Cell Culture: A mast cell line (e.g., RBL-2H3) is cultured and sensitized overnight with anti-DNP IgE.
-
Pre-treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound or a known mast cell stabilizer (e.g., cromolyn sodium) for 30 minutes.
-
Stimulation: Mast cell degranulation is induced by adding an antigen (DNP-HSA).
-
Quantification of Degranulation: The release of β-hexosaminidase (a marker for mast cell degranulation) into the supernatant is measured colorimetrically.
-
Data Analysis: The percentage inhibition of β-hexosaminidase release by this compound is calculated relative to the stimulated control.
Caption: Mast Cell Degranulation Assay Workflow.
Histamine-Induced Skin Wheal and Flare Suppression Test
This in vivo assay evaluates the clinical efficacy of this compound in suppressing histamine-induced skin reactions in human subjects.
Methodology:
-
Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled, crossover study.
-
Baseline Measurement: A baseline skin reaction is established by intradermal injection of histamine, and the resulting wheal and flare areas are measured.
-
Drug Administration: Subjects are randomized to receive a single oral dose of this compound, a comparator antihistamine (e.g., cetirizine), or a placebo.
-
Post-Dose Challenge: At specific time points after drug administration (e.g., 1, 4, 8, 12, and 24 hours), the histamine skin challenge is repeated.
-
Data Analysis: The area of the wheal and flare at each time point is measured and compared to baseline and placebo to determine the percentage of inhibition and the duration of action.
References
Efletirizine's Receptor Specificity: A Comparative Analysis of Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the receptor binding profile of a compound is paramount to predicting its efficacy and potential side effects. This guide provides a comprehensive comparison of efletirizine's cross-reactivity with other receptors, supported by experimental data from its closely related compound, cetirizine.
This compound is a second-generation antihistamine known for its high selectivity and affinity for the histamine H1 receptor, which is the primary mechanism for its therapeutic effects in allergic diseases.[1] Its high specificity is a key differentiator from first-generation antihistamines, which are associated with a broader range of side effects due to their interaction with other receptors.
High Selectivity for the Histamine H1 Receptor
In vitro studies have demonstrated that this compound's parent compound, cetirizine, exhibits a pronounced selectivity for the H1 receptor. This high degree of specificity minimizes off-target effects and contributes to a favorable safety profile.
One key study found that cetirizine and its active enantiomer, levocetirizine, are 600-fold more selective for H1 receptors compared to a wide panel of other receptors and ion channels.[1] Further research has shown no detectable affinity of cetirizine for other histamine receptor subtypes.
Comparison of Binding Affinities
| Receptor Family | Specific Receptor | Ligand | Test System | Binding Affinity (Ki) | Reference |
| Histamine | H1 | [3H]Mepyramine | Recombinant CHO cells | 6 nM | [1] |
| Muscarinic | M1, M2, M3, M4, M5 | N/A | Various | No significant binding | |
| Adrenergic | α1, α2, β1, β2 | N/A | Various | No significant binding | |
| Serotonergic | 5-HT1A, 5-HT2A, etc. | N/A | Various | No significant binding | |
| Dopaminergic | D1, D2, D3, D4, D5 | N/A | Various | No significant binding |
Note: The lack of significant binding for muscarinic, adrenergic, serotonergic, and dopaminergic receptors is based on qualitative statements from multiple sources indicating high selectivity of cetirizine. Specific Ki values for these off-target receptors are not available as they are presumed to be very high.
Experimental Protocols
The determination of a compound's binding affinity for various receptors is typically conducted using in vitro radioligand binding assays. This technique allows for the quantification of the interaction between a drug and its target receptor.
Radioligand Binding Assay for Receptor Cross-Reactivity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of different receptors.
Materials:
-
Test compound (this compound)
-
Cell membranes prepared from cells expressing the specific receptor of interest (e.g., H1, M1, α1, etc.)
-
A specific radioligand for each receptor (e.g., [3H]Mepyramine for H1 receptors)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Microplate harvester and liquid scintillation counter
Procedure:
-
Preparation of Reagents: The test compound and reference compounds are serially diluted to a range of concentrations. The cell membranes and radioligand are prepared in the assay buffer.
-
Incubation: The cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a known non-labeled ligand (for non-specific binding) are incubated together in microplate wells. The incubation is carried out for a specific time and at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a microplate harvester. This separates the cell membranes with the bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a radioligand binding assay used to assess receptor cross-reactivity.
Caption: Workflow of a radioligand binding assay for receptor cross-reactivity.
Signaling Pathway of H1 Receptor Antagonism
This compound, as a selective H1 receptor antagonist, functions by blocking the action of histamine on H1 receptors. This prevents the downstream signaling cascade that leads to allergic symptoms.
Caption: Simplified signaling pathway of histamine H1 receptor antagonism by this compound.
References
In Vivo Validation of Levocetirizine's Anti-Inflammatory Effects: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Levocetirizine, with Desloratadine as a comparator. The data presented is sourced from clinical trials involving patients with persistent allergic rhinitis, a condition characterized by chronic inflammation of the nasal mucosa.
Comparative Efficacy of Levocetirizine and Desloratadine
A randomized clinical trial involving 85 patients with persistent allergic rhinitis (PAR) demonstrated that both Levocetirizine and Desloratadine reduce the plasma levels of several pro-inflammatory cytokines after four weeks of treatment.[1][2] However, Levocetirizine showed a superior effect in reducing the levels of IL-1β and IL-8.[1][2]
Table 1: Comparative Reduction of Pro-inflammatory Cytokines
| Cytokine | Levocetirizine Group (n=44) - Change from Baseline (pg/mL) | Desloratadine Group (n=41) - Change from Baseline (pg/mL) | p-value |
| IL-1β | Significant Reduction | Significant Reduction | <0.01 (favoring Levocetirizine) |
| IL-6 | Significant Reduction | Significant Reduction | Not specified |
| IL-8 | More pronounced reduction | Significant Reduction | <0.01 (favoring Levocetirizine) |
| TNF-α | Significant Reduction | Significant Reduction | Not specified |
Data synthesized from a randomized clinical trial comparing Levocetirizine and Desloratadine in patients with persistent allergic rhinitis.[1]
Experimental Protocols
The following is a detailed methodology for the key clinical trial cited in this guide, which evaluated the in vivo anti-inflammatory effects of Levocetirizine and Desloratadine.
Randomized Clinical Trial Protocol
Objective: To evaluate the plasma levels of pro-inflammatory cytokines in patients with persistent allergic rhinitis (PAR) before and after a 4-week treatment with Levocetirizine or Desloratadine.
Study Design: A randomized, parallel-group clinical trial.
Participants: 85 patients with persistent allergic rhinitis (PAR) and 30 healthy volunteers.
Treatment Groups:
-
Group 1: 44 patients received 5 mg/day of Levocetirizine for 4 weeks.
-
Group 2: 41 patients received 5 mg/day of Desloratadine for 4 weeks.
Assessments:
-
Clinical Evaluation: Rhinitis symptoms and total symptoms score were recorded before and after the 4-week treatment period.
-
Biological Evaluation: Plasmatic levels of total IgE, IL-1β, IL-6, IL-8, and TNF-α were measured at baseline and after 4 weeks of treatment.
Statistical Analysis: Appropriate statistical methods were used to compare the changes in cytokine levels from baseline between the two treatment groups. A p-value of <0.05 was considered statistically significant.
Visualizing the Research and Mechanisms
To better understand the experimental design and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow of the randomized clinical trial.
Caption: Proposed anti-inflammatory signaling pathway of Levocetirizine.
Concluding Remarks
The available in vivo data suggests that Levocetirizine possesses significant anti-inflammatory properties beyond its primary antihistaminic function. These effects, demonstrated by the reduction of key pro-inflammatory cytokines, may contribute to its clinical efficacy in managing allergic conditions. The comparative data indicates a potentially superior anti-inflammatory profile for Levocetirizine over Desloratadine in the context of persistent allergic rhinitis, particularly in its ability to modulate IL-1β and IL-8 levels. Further research is warranted to fully elucidate the clinical implications of these findings and to explore the broader therapeutic potential of Levocetirizine's anti-inflammatory actions.
References
Head-to-Head Comparison: Efletirizine and Zileuton in Inflammatory Pathway Modulation
For Immediate Release – A detailed comparative analysis of efletirizine and zileuton reveals two distinct mechanisms of action for modulating inflammatory pathways, with implications for the treatment of allergic and respiratory diseases. This guide provides a head-to-head comparison for researchers, scientists, and drug development professionals, summarizing key data and experimental insights.
This compound is identified as a second-generation H1-receptor antagonist, structurally related to cetirizine.[1][2][3][4] In contrast, zileuton is a 5-lipoxygenase inhibitor that blocks the synthesis of leukotrienes, potent inflammatory mediators.[5] Zileuton is indicated for the prophylaxis and chronic treatment of asthma in adults and children 12 years and older.
Mechanism of Action: Targeting Different Mediators
This compound exerts its effects by selectively binding to and inhibiting peripheral H1 histamine receptors. This competitive antagonism prevents histamine from initiating the cascade of allergic symptoms.
Zileuton acts upstream in the inflammatory pathway by inhibiting the enzyme 5-lipoxygenase. This enzyme is critical for the conversion of arachidonic acid into leukotrienes, including LTB4, LTC4, LTD4, and LTE4. By blocking their production, zileuton mitigates leukotriene-mediated effects such as bronchoconstriction, increased mucus secretion, and airway inflammation.
Signaling Pathway Overview
Caption: this compound blocks histamine binding to the H1 receptor.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of cetirizine on histamine- and leukotriene D4-induced bronchoconstriction in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of cetirizine on sulfidoleukotriene production by blood leukocytes in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Reproducibility of Efletirizine Synthesis: A Comparative Analysis of Related Antihistamine Syntheses
A comprehensive review of published synthesis methods for the second-generation antihistamine Efletirizine reveals a notable scarcity of detailed, reproducible experimental data in publicly accessible literature. This compound is identified as a small molecule drug and an antihistaminic agent.[1] To provide a valuable comparative guide for researchers and drug development professionals, this report focuses on the well-documented synthesis of cetirizine and its active enantiomer, levocetirizine. These structurally similar and widely used antihistamines offer a robust framework for evaluating the reproducibility and efficiency of synthetic routes that are likely analogous to those for this compound.
This guide examines various synthetic pathways to cetirizine, presenting key quantitative data, detailed experimental protocols, and visualizations of both a generalized synthetic workflow and the relevant biological signaling pathway. By analyzing the synthesis of these established compounds, we can infer critical parameters that would influence the reproducibility of this compound synthesis, such as starting materials, reaction conditions, yield, and purity.
Comparative Analysis of Cetirizine Synthesis Routes
The synthesis of cetirizine has been approached through several distinct routes, each with its own set of advantages and challenges that impact reproducibility and scalability. The following table summarizes key quantitative data from prominent synthetic strategies for cetirizine dihydrochloride.[2][3]
| Starting Material(s) | Key Reagents/Intermediates | Reported Yield | Reference |
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine & 2-(2-chloroethoxy)acetamide | N-alkylation followed by hydrolysis | 34% (via amide intermediate) | [2] |
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine & methyl 2-(2-chloroethoxy)acetate | N-alkylation followed by hydrolysis | 10% (via ester intermediate) | [2] |
| Hydroxyzine | Oxidation | Faster production mentioned, specific yield not detailed | |
| 4-chlorobenzhydrylchloride & hydroxyethyl piperazine | Condensation | Not specified | |
| 2-(2-chloroethoxy)acetic acid | - | Foundational route, specific yield not detailed | |
| 4-chlorobenzophenone | - | Alternative starting material | |
| (R)-t-butylsulfinamide & 4-chlorobenzaldehyde | Condensation | Utilized for enantiomeric purity |
Experimental Protocols
To provide a practical reference, a generalized experimental protocol for a common synthetic route to cetirizine is outlined below. This protocol is based on the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.
Synthesis of Cetirizine via N-alkylation
-
Step 1: N-alkylation. 1-[(4-chlorophenyl)(phenyl)methyl]piperazine is reacted with either 2-(2-chloroethoxy)acetamide or methyl 2-(2-chloroethoxy)acetate. This reaction is typically carried out in the presence of a base and a suitable solvent, such as toluene or xylene. The reaction mixture is heated to facilitate the condensation.
-
Step 2: Hydrolysis. The resulting intermediate (either an amide or an ester) is then subjected to alkaline hydrolysis. This step converts the intermediate into the final cetirizine molecule.
-
Step 3: Salt Formation. The cetirizine free base is then converted to its dihydrochloride salt, a more stable and common form for pharmaceutical use.
-
Purification. The final product is purified through recrystallization or other standard techniques to achieve the desired level of purity.
Visualizing Synthetic and Biological Pathways
To further aid in the understanding of the synthesis and mechanism of action, the following diagrams have been generated.
Caption: Generalized workflow for a multi-step organic synthesis.
Caption: Simplified signaling pathway of the H1 histamine receptor.
Mechanism of Action of this compound
As a second-generation antihistamine, this compound, like cetirizine, is a selective antagonist of the histamine H1 receptor. Upon exposure to an allergen, mast cells and basophils release histamine, which then binds to H1 receptors. This binding triggers a cascade of intracellular events, leading to the classic symptoms of an allergic reaction, such as itching, swelling, and bronchoconstriction. This compound works by competitively inhibiting the binding of histamine to the H1 receptor, thereby preventing the downstream signaling and alleviating allergic symptoms. Second-generation antihistamines like this compound are designed to have minimal penetration of the blood-brain barrier, which reduces the sedative side effects commonly associated with first-generation antihistamines.
Conclusion
References
Efletirizine's 5-Lipoxygenase Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of Efletirizine's activity against established 5-lipoxygenase (5-LO) inhibitors. This compound is a novel compound exhibiting dual functionality as both an H1 histamine receptor antagonist and a 5-lipoxygenase inhibitor.
This compound was developed by chemically linking the H1-binding scaffold of cetirizine to a lipophilic N-hydroxyurea moiety, which is the active pharmacophore responsible for the 5-LO inhibitory action of the well-known drug, Zileuton.[1][2] This strategic design aims to combine the benefits of antihistamines and leukotriene synthesis inhibitors in a single molecule. In vivo studies have confirmed this dual activity in guinea pig models.[1][2]
Quantitative Comparison of 5-LO Inhibitory Activity
A direct quantitative comparison of this compound's 5-LO inhibitory potency, typically measured by its half-maximal inhibitory concentration (IC50), is challenging due to the limited publicly available data for this specific compound. However, we can benchmark its potential activity by examining the IC50 values of the established 5-LO inhibitor, Zileuton, from which its inhibitory moiety is derived.
| Compound | Assay System | IC50 (µM) |
| Zileuton | Rat Basophilic Leukemia Cells (RBL-1, 20,000 x g supernatant) | 0.5 |
| Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | |
| Human Polymorphonuclear Leukocytes (PMNL) | 0.4 | |
| Human Whole Blood | 0.9 | |
| This compound | Data not publicly available | - |
Table 1: In Vitro and Cellular 5-LO Inhibitory Activity of Zileuton. This table summarizes the reported IC50 values for Zileuton in various assay systems, providing a benchmark for 5-LO inhibition. Data for this compound is not currently available in the public domain.
Signaling Pathway of 5-Lipoxygenase Inhibition
The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. It begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LO into leukotrienes. These lipid mediators, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and leukotriene B4 (LTB4), are potent pro-inflammatory molecules involved in various inflammatory diseases, including asthma. 5-LO inhibitors like Zileuton, and putatively this compound, act by directly blocking the enzymatic activity of 5-lipoxygenase, thereby preventing the synthesis of all downstream leukotrienes.
Experimental Protocols for Assessing 5-LO Activity
The inhibitory activity of compounds against 5-lipoxygenase can be determined using various in vitro and cell-based assays. Below are representative protocols.
Cell-Free Enzyme Assay
This assay directly measures the inhibition of purified 5-lipoxygenase enzyme.
Protocol:
-
Enzyme Preparation: Purified human recombinant 5-lipoxygenase is used.
-
Reaction Mixture: A reaction buffer containing a suitable substrate, such as arachidonic acid, is prepared.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound, Zileuton) or vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Product Detection: The formation of 5-LO products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), is measured. This can be done spectrophotometrically by monitoring the increase in absorbance at 234 nm or by using more specific methods like High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.
Cellular Assay in Polymorphonuclear Leukocytes (PMNLs)
This assay measures the inhibition of 5-LO activity within a cellular context, providing a more physiologically relevant assessment.
Protocol:
-
Cell Isolation: PMNLs are isolated from fresh human or rat blood.
-
Cell Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) to activate the 5-lipoxygenase pathway and induce the production of leukotrienes.
-
Inhibitor Treatment: The cells are pre-incubated with different concentrations of the test compound or vehicle prior to stimulation.
-
Leukotriene Measurement: The amount of LTB4 produced by the cells is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The reduction in LTB4 production in the presence of the inhibitor is used to calculate the percentage of inhibition and the IC50 value.
Conclusion
This compound represents an innovative approach to treating allergic and inflammatory conditions by combining H1-antihistamine and 5-LO inhibitory activities in a single molecule. While in vivo data confirms its dual action, the lack of publicly available quantitative data on its 5-LO inhibitory potency (IC50) currently limits a direct comparison with established inhibitors like Zileuton. The provided experimental protocols offer a framework for researchers to conduct such comparative studies. Further investigations are warranted to fully characterize the 5-LO inhibitory profile of this compound and to elucidate its full therapeutic potential.
References
Statistical Analysis of Efletirizine Clinical Trial Data: A Comparative Guide
An Objective Comparison of Efletirizine's Potential Performance with Alternative Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a second-generation antihistamine, identified as a selective H1 receptor antagonist.[1][2][3] While extensive, publicly available clinical trial data specifically for this compound is limited, its classification allows for a robust comparative analysis against well-established drugs in the same therapeutic class. This guide provides a statistical overview of the expected clinical performance of this compound by benchmarking against leading second-generation antihistamines such as Cetirizine, Levocetirizine, and Fexofenadine. The data presented is synthesized from numerous clinical trials investigating the efficacy and safety of these agents in the treatment of allergic conditions like allergic rhinitis and urticaria.
Comparative Efficacy of Second-Generation Antihistamines
The primary measure of efficacy for antihistamines is their ability to suppress the histamine-mediated allergic response. This is often evaluated through the histamine-induced wheal and flare suppression test and clinical trials assessing the reduction of symptoms in allergic rhinitis and chronic urticaria.
Histamine-Induced Wheal and Flare Suppression
The histamine wheal and flare suppression test is a standard pharmacodynamic assay to assess the in-vivo potency and onset of action of antihistamines.
| Drug Class | Onset of Action | Peak Effect | Duration of Action | Key Findings |
| Fexofenadine | Rapid (as early as 30-60 minutes)[4][5] | 2-4 hours | Up to 24 hours | Fexofenadine consistently demonstrates a rapid onset of action in suppressing histamine-induced wheals. |
| Levocetirizine | Rapid (around 1 hour) | 3-6 hours | At least 24 hours | Levocetirizine shows significant and sustained wheal suppression. |
| Desloratadine | Slower onset than Fexofenadine | Later in the 24-hour cycle | Greater suppression at 24 hours in some studies | While having a slower onset, Desloratadine has shown prolonged efficacy in some comparative studies. |
| Cetirizine | Rapid (around 60 minutes) | 2-4 hours | At least 24 hours | Cetirizine has a rapid onset and a long duration of action, making it effective for once-daily dosing. |
Allergic Rhinitis Symptom Relief
Clinical trials in patients with seasonal and perennial allergic rhinitis provide crucial data on the real-world efficacy of these drugs.
| Drug | Key Efficacy Endpoints | Notable Comparisons |
| Cetirizine (10 mg) | Significant improvement in Total Symptom Severity Complex (TSSC) and overall Rhinitis Quality of Life Questionnaire (RQLQ) scores compared to placebo. Effective in relieving postnasal discharge and sneezing. | Superior efficacy over loratadine and astemizole in some studies. As effective as fexofenadine 120 mg in terms of onset of action and reduction of eye symptoms. |
| Levocetirizine (5 mg) | Statistically superior to placebo in relieving symptoms of perennial allergic rhinitis caused by house dust mites in children 6 to 12 years of age. | |
| Fexofenadine | ||
| Bilastine (20 mg) | As effective as cetirizine 10 mg and fexofenadine 120 mg in terms of onset of action and reducing eye symptoms 1 hour after intake. |
Comparative Safety and Tolerability
Second-generation antihistamines are characterized by their improved safety profile, particularly the reduced incidence of sedation compared to first-generation agents.
| Adverse Event | Cetirizine | Levocetirizine | Fexofenadine | Desloratadine |
| Somnolence (Drowsiness) | Incidence is dose-related (11% at 5 mg, 14% at 10 mg) but discontinuations are uncommon. Some studies report a higher incidence compared to other second-generation antihistamines. | Low risk of sedation. | Low risk of sedation. | |
| Dry Mouth | A common side effect, typically mild. | |||
| Fatigue | Reported in some patients. | |||
| Abdominal Pain | Considered a treatment-related adverse event in pediatric patients. |
Experimental Protocols
Histamine-Induced Wheal and Flare Suppression Test
Objective: To assess the in-vivo efficacy, onset, and duration of action of an antihistamine.
Methodology:
-
Subject Selection: Healthy adult volunteers are recruited. Exclusion criteria include a history of atopy, drug hypersensitivity, use of antihistamines or other interfering medications within a specified washout period (e.g., 7 days), and pregnancy or lactation.
-
Baseline Measurement: A pre-treatment (baseline) skin prick test is performed using a positive control (histamine 1%) and a negative control (normal saline).
-
Drug Administration: Subjects are randomized to receive a single dose of the investigational drug (e.g., this compound), a comparator drug (e.g., Fexofenadine, Levocetirizine), or a placebo in a double-blind manner.
-
Post-Dose Measurements: The histamine skin prick test is repeated at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, and 24 hours).
-
Data Collection: The size (area or diameter) of the wheal and flare responses are measured at each time point.
-
Statistical Analysis: The percentage reduction in wheal and flare size from baseline is calculated for each treatment group at each time point. Statistical tests (e.g., Levene's t-test) are used to compare the efficacy between the different treatment arms.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Caption: H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Typical Clinical Trial Workflow for an Antihistamine
Caption: A Standard Workflow for a Randomized, Controlled Clinical Trial of an Antihistamine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nepjol.info [nepjol.info]
- 5. Comparative Efficacy of Fexofenadine Versus Levocetrizine Versus Desloratadine via 1% Histamine Wheal Suppression Test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Data for the Histamine H1 Receptor Antagonist Cetirizine
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological data for Cetirizine, a second-generation histamine H1 receptor antagonist. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the compound's performance.
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies on Cetirizine.
Table 1: In Vitro Receptor Binding Affinity and Selectivity of Cetirizine
| Ligand | Receptor | Parameter | Value | Reference |
| Cetirizine | Human H1 | Ki | 6 nM | [1] |
| Levocetirizine (R-enantiomer) | Human H1 | Ki | 3 nM | [1] |
| (S)-cetirizine (S-enantiomer) | Human H1 | Ki | 100 nM | [1] |
| Levocetirizine | Human H1 | Dissociation half-time (t1/2) | 142 min | [1] |
| (S)-cetirizine | Human H1 | Dissociation half-time (t1/2) | 6 min | [1] |
Table 2: In Vitro Effects of Cetirizine on Inflammatory Cells
| Cell Type | Assay | Treatment | Effect | Concentration | Reference |
| Human Eosinophils | Eosinophil Survival | IL-5 stimulated | Significant inhibition | 100 µM | |
| Human Eosinophils | Transendothelial Migration | Eotaxin-induced | Inhibition | Physiologically relevant concentrations | |
| Blood Leukocytes | Sulfidoleukotriene Release | Allergen (Dp) stimulated | Substantial reduction | Not specified |
Table 3: In Vivo Pharmacokinetic Parameters of Cetirizine in Humans
| Parameter | Value | Conditions | Reference |
| Tmax (Time to peak plasma concentration) | ~1 hour | 10 mg oral dose | |
| Cmax (Peak plasma concentration) | ~300 ng/mL | 10 mg oral dose | |
| t1/2 (Elimination half-life) | ~8.3 hours | Single dose | |
| Protein Binding | ~93% | - | |
| Oral Bioavailability | >70% | - |
Table 4: In Vivo Effects of Cetirizine in Human Models
| Model | Parameter Measured | Treatment | Effect | Reference |
| Allergic Rhinitis (children) | Daily symptom scores | 5 mg or 10 mg daily | Significant decrease in nasal discharge, itching, and sneezing | |
| Antigen-induced skin reaction | Wheal and flare response | 10 mg daily | Significant decrease | |
| Antigen-induced skin reaction | Histamine release | 10 mg daily | Significant inhibition of immediate release | |
| Antigen-induced skin reaction | Eosinophil recruitment | 10 mg daily | Significant reduction | |
| PAF-induced skin reaction | Wheal and erythema | 20 mg/day | Reduction by 53.9% and 47% respectively | |
| PAF-induced skin reaction | Eosinophil infiltration | 20 mg/day | Reduction by 58.5% at 24 hours |
Experimental Protocols
1. In Vitro Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of Cetirizine and its enantiomers to the human histamine H1 receptor.
-
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.
-
Competition Binding Assay: The cell membranes are incubated with a radiolabeled H1 receptor antagonist, [3H]mepyramine, at a fixed concentration.
-
Increasing concentrations of the test compound (Cetirizine, Levocetirizine, or (S)-cetirizine) are added to displace the radioligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
2. In Vivo Antigen-Induced Skin Reaction Model in Humans
-
Objective: To evaluate the in vivo efficacy of Cetirizine in inhibiting allergic reactions in the skin.
-
Methodology:
-
Subject Recruitment: Pollen-sensitive patients are recruited for the study.
-
Treatment: A double-blind, crossover study design is employed where subjects receive either oral Cetirizine (e.g., 10 mg once a day) or a placebo for a defined period.
-
Skin Challenge: Intradermal injections of pollen extract, histamine, and compound 48/80 are administered to the subjects.
-
Measurement of Wheal and Flare: The dimensions of the resulting wheal and flare reactions are measured at specific time points.
-
Skin Chamber Technique: A noninvasive skin chamber is placed over the challenged skin site to collect fluid.
-
Mediator and Cell Analysis: The collected fluid is analyzed for histamine content. Skin biopsies may also be taken to quantify the recruitment of inflammatory cells, such as eosinophils.
-
Data Analysis: The effects of Cetirizine treatment are compared to placebo by analyzing the reduction in wheal and flare size, histamine release, and inflammatory cell infiltration.
-
Visualizations
Caption: Simplified signaling pathway of an allergic response and the mechanism of action of Cetirizine.
Caption: A typical workflow for an in vivo human skin challenge study to evaluate the efficacy of Cetirizine.
References
A Comparative Guide to Validated Analytical Methods for Eflornithine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Eflornithine (erroneously referred to as Efletirizine in the query), a crucial drug in the treatment of African trypanosomiasis and hirsutism. The following sections detail the performance of different analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Analytical Methods
Several analytical methods have been developed and validated for the determination of Eflornithine in pharmaceutical formulations and biological fluids. The most common techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry. A summary of their performance characteristics is presented below.
| Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC Method 1 | 10-60 µg/mL[1] | 98.4%[1][2] | < 2% | - | - |
| RP-HPLC Method 2 | 50-100 µg/mL | 100.5% | - | 0.008438 µg/mL | 0.028126 µg/mL |
| RP-HPLC Method 3 | 120–900 µg/mL | 99.31-99.47% | - | - | - |
| HPTLC Method | 300–800 ng/spot | 100.44% | < 2.5% | 0.6238 ng/mL | 1.8903 ng/mL |
| UV-Spectrophotometer | 0.5-4.5 µg/mL | 98-102% | < 2% | 0.01716 µg/mL | 0.052 µg/mL |
| Nitrite Titration | - | 99.74% Purity | - | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the literature.
1. RP-HPLC Method
-
Objective: To quantify Eflornithine in parenteral formulations.
-
Chromatographic Conditions:
-
Column: BDS Hypersil 5µ C18 (150 × 4.6 mm)
-
Mobile Phase: Methanol and water (60:40 v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Temperature: Room temperature
-
-
Standard Solution Preparation: A stock solution of Eflornithine hydrochloride is prepared by dissolving the accurately weighed standard in the mobile phase to achieve a known concentration.
-
Sample Preparation: The formulation is diluted with the mobile phase to a concentration within the linearity range.
-
Validation Parameters:
-
Linearity: Assessed by preparing a series of dilutions from the stock solution (e.g., 10-60 µg/mL) and plotting the peak area against concentration.
-
Accuracy: Determined by the recovery method, where a known amount of standard drug is added to a pre-analyzed sample solution and the recovery percentage is calculated.
-
Precision: Evaluated by analyzing multiple aliquots of a homogeneous sample, with the results expressed as the relative standard deviation (%RSD).
-
Robustness: Assessed by making deliberate small changes to the method parameters, such as the mobile phase composition, flow rate, and column temperature, and observing the effect on the results.
-
2. HPTLC Method
-
Objective: To estimate Eflornithine hydrochloride in pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Stationary Phase: TLC aluminum plates precoated with silica gel 60F254
-
Mobile Phase: Methanol: Chloroform: Acetic acid: 1% Triethylamine (4:6:0.1:0.5 v/v/v/v)
-
Development: Linear ascending development in a twin trough glass chamber.
-
Detection: Densitometric analysis in absorbance mode at 220 nm.
-
-
Standard Solution Preparation: A stock solution of Eflornithine hydrochloride is prepared in a suitable solvent (e.g., methanol).
-
Sample Preparation: An accurately weighed portion of the powdered formulation is extracted with the solvent, filtered, and the filtrate is used for analysis.
-
Validation Parameters:
-
Linearity: Determined by applying different volumes of the standard solution to the HPTLC plate to obtain a concentration range (e.g., 300-800 ng/spot) and plotting peak area against concentration.
-
Accuracy: Assessed by the standard addition method.
-
Precision: Determined by analyzing replicate applications of the same sample solution.
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.
-
3. UV-Spectrophotometer Method
-
Objective: For the quantitative analysis of Eflornithine hydrochloride.
-
Methodology:
-
Derivatizing Agent: Dansyl chloride is used as a derivatizing agent.
-
Wavelength of Maximum Absorbance (λmax): The derivative exhibits maximum absorbance at a specific wavelength which is used for quantification.
-
-
Standard Solution Preparation: A series of standard solutions of Eflornithine hydrochloride are prepared in distilled water.
-
Sample Preparation: The sample is dissolved in distilled water and treated with the derivatizing agent under the specified reaction conditions.
-
Validation Parameters:
-
Linearity: Established by measuring the absorbance of the standard solutions in a defined concentration range (e.g., 0.5-4.5 µg/ml) and plotting absorbance against concentration.
-
Accuracy: Determined by recovery studies, with the mean percentage recovery expected to be within 98-102%.
-
Precision: Assessed by intra-day and inter-day precision studies, with the relative standard deviation expected to be less than 2%.
-
Robustness: Evaluated by making minor variations in the analytical parameters.
-
Methodology Visualization
The following diagrams illustrate the workflow of the analytical method validation process.
References
Comparative Analysis of a Second-Generation Antihistamine (Cetirizine) Versus Placebo in Preclinical and Clinical Allergy Models
Disclaimer: Due to the limited availability of specific preclinical data for efletirizine in the public domain, this guide provides a comparative analysis of the well-established and structurally related second-generation antihistamine, cetirizine, versus placebo. The findings presented here for cetirizine are highly relevant for understanding the therapeutic potential and mechanism of action of this class of drugs in allergic conditions.
This guide offers an objective comparison of the performance of the second-generation antihistamine cetirizine against a placebo in various allergy models. The information is compiled from a range of preclinical and clinical studies to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
Efficacy in Histamine-Induced Bronchoconstriction
Cetirizine has demonstrated significant efficacy in mitigating histamine-induced bronchoconstriction, a key feature of allergic asthma. Studies in patients with mild atopic asthma have shown that cetirizine, at various doses, provides substantial protection against bronchospasm triggered by histamine inhalation when compared to placebo.[1][2][3]
A dose-dependent protective effect has been observed, with higher doses of cetirizine offering greater protection.[2][3] For instance, the provocative concentration of histamine required to cause a 20% fall in Forced Expiratory Volume in one second (FEV1) was significantly increased after cetirizine administration compared to placebo. Interestingly, some studies suggest that the protective effect of a single dose may be more pronounced than after a week of treatment, potentially indicating a subsensitivity of H1 receptors.
| Parameter | Cetirizine Treatment | Placebo Treatment | Key Findings | Reference |
| Provocative Histamine Concentration (PC20) | Significantly increased | Baseline | Cetirizine is a potent H1 antagonist in human airways. | |
| FEV1 after Histamine Challenge | Significantly greater protection | Less protection | Cetirizine provides a dose-dependent protective effect against histamine-induced bronchospasm. | |
| Bronchodilator Effect | Significant bronchodilation | No significant effect | Cetirizine exhibits acute bronchodilation in patients with mild asthma. |
Modulation of Inflammatory Cell Infiltration
A hallmark of allergic reactions is the infiltration of inflammatory cells, such as eosinophils and neutrophils, into the affected tissues. Cetirizine has shown a notable ability to reduce the recruitment of these cells in various allergy models.
In studies involving allergen-specific conjunctival challenges, cetirizine significantly reduced the total number of inflammatory cells, including both eosinophils and neutrophils, during both the early and late-phase allergic reactions compared to placebo. Furthermore, cetirizine has been shown to decrease the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule involved in the recruitment of inflammatory cells. However, in some models of cutaneous allergic reactions, while cetirizine inhibited the immediate wheal and flare response, it did not significantly affect the late-phase reaction or the associated cellular inflammatory response.
| Model | Effect of Cetirizine | Effect of Placebo | Key Findings | Reference |
| Allergen-Specific Conjunctival Challenge | Significant reduction in eosinophils and neutrophils | No significant reduction | Cetirizine inhibits inflammatory cell recruitment in both early and late-phase reactions. | |
| Cutaneous Allergen Challenge | No significant effect on late-phase cellular infiltration | Infiltration of neutrophils and eosinophils | Cetirizine's effect on cellular inflammation can be model-dependent. | |
| Perennial Allergic Rhinitis (Children) | Significant reduction in neutrophils and eosinophils in nasal smears | No significant reduction | Cetirizine reduces inflammatory infiltration in pediatric allergic rhinitis. |
Impact on Cytokine Profiles
Cetirizine can also modulate the production of cytokines, which are crucial signaling molecules in the allergic inflammatory cascade. In children with perennial allergic rhinitis, treatment with cetirizine led to a significant decrease in the levels of pro-inflammatory cytokines IL-4 and IL-8 compared to placebo.
Furthermore, studies on peripheral blood mononuclear cells (PBMCs) from children with allergic rhinitis have shown that cetirizine can induce a shift from a Th2-dominant to a Th1-type immune response. This is evidenced by an increase in the production of IFN-gamma and the suppressor cytokine IL-10, while IL-4 levels remained unchanged. This modulation of the cytokine balance suggests that cetirizine's anti-inflammatory effects extend beyond simple histamine H1 receptor antagonism.
| Cytokine | Effect of Cetirizine | Effect of Placebo | Key Findings | Reference |
| IL-4 | Significant decrease (in vivo) | No significant change | Cetirizine can reduce levels of a key Th2 cytokine. | |
| IL-8 | Significant decrease | No significant change | Cetirizine can reduce levels of a pro-inflammatory chemokine. | |
| IFN-gamma | Significant increase (ex vivo) | No significant change | Cetirizine may promote a shift towards a Th1 immune response. | |
| IL-10 | Augmentation (ex vivo) | No significant change | Cetirizine can enhance the production of a regulatory cytokine. |
Experimental Protocols
Histamine-Induced Bronchoconstriction Model
A common method to assess the efficacy of antihistamines against bronchoconstriction involves a histamine challenge test in subjects with mild asthma.
-
Subject Selection: Participants with a diagnosis of mild atopic asthma are recruited.
-
Baseline Measurement: Baseline Forced Expiratory Volume in one second (FEV1) is measured.
-
Treatment Administration: Subjects receive a single dose or a course of treatment with either cetirizine or a matching placebo in a double-blind, crossover design.
-
Histamine Challenge: At a specified time after drug administration, subjects inhale nebulized histamine solutions of increasing concentrations.
-
FEV1 Measurement: FEV1 is measured after each histamine concentration until a 20% fall from baseline is observed (PC20).
-
Data Analysis: The PC20 values for histamine are compared between the cetirizine and placebo treatment groups.
Allergen-Specific Conjunctival Challenge Model
This model is utilized to evaluate the effect of anti-allergic drugs on both the early and late-phase reactions of allergic conjunctivitis.
-
Patient Selection: Patients with a history of rhinoconjunctivitis and a positive skin prick test to a specific allergen (e.g., Parietaria judaica) are enrolled.
-
Treatment: In a double-blind, randomized study, patients receive either oral cetirizine or a placebo for a defined period.
-
Allergen Challenge: A standardized amount of the specific allergen is instilled into the conjunctival sac.
-
Clinical Evaluation: Symptoms such as itching, hyperemia, lacrimation, and eyelid swelling are scored at baseline, 30 minutes (early-phase), 6 hours, and 24 hours (late-phase) after the challenge.
-
Cytologic Assessment: Conjunctival scrapings are collected at the same time points to assess the number of inflammatory cells (eosinophils, neutrophils) and the expression of adhesion molecules like ICAM-1 on epithelial cells.
-
Statistical Analysis: Clinical scores and cell counts are compared between the cetirizine and placebo groups.
Visualizing the Allergic Response and Experimental Workflow
To better understand the context of these preclinical and clinical evaluations, the following diagrams illustrate a simplified allergic signaling pathway and a typical experimental workflow.
Caption: Simplified Allergic Signaling Pathway and Point of Intervention for Cetirizine.
Caption: Typical Experimental Workflow for Evaluating Anti-Allergic Drugs in a Preclinical Model.
References
- 1. Effect of cetirizine on histamine- and leukotriene D4-induced bronchoconstriction in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetirizine inhibition of histamine-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cetirizine, a new histamine H1 antagonist, on airway dynamics and responsiveness to inhaled histamine in mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Efletirizine: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Efletirizine with established antihistamines, supported by available experimental data. This analysis aims to facilitate an objective assessment of this compound's translational potential.
This compound (also known as UCB 28754) is a second-generation antihistamine distinguished by its dual mechanism of action: selective antagonism of the histamine H1 receptor and inhibition of 5-lipoxygenase (5-LO). This unique profile suggests potential therapeutic advantages over traditional antihistamines by not only blocking the effects of histamine but also inhibiting the production of leukotrienes, which are key inflammatory mediators in allergic responses.
Comparative Analysis of Receptor Binding and Enzyme Inhibition
To contextualize the potential of this compound, its performance is compared against a panel of first and second-generation antihistamines. Due to the limited publicly available preclinical data for this compound, its H1 receptor binding affinity (Ki) is estimated to be comparable to that of Cetirizine, a structurally similar compound. This assumption is based on literature suggesting that the H1-binding scaffold of this compound is derived from Cetirizine.
| Compound | Class | Target(s) | H1 Receptor Ki (nM) | 5-LO Inhibition IC50 |
| This compound | Second-Generation | H1 Receptor / 5-LO | ~6 (Estimated) | Data not available |
| Cetirizine | Second-Generation | H1 Receptor | 6[1] | Not applicable |
| Levocetirizine | Second-Generation | H1 Receptor | 3[1] | Not applicable |
| Fexofenadine | Second-Generation | H1 Receptor | 10 | Not applicable |
| Loratadine | Second-Generation | H1 Receptor | 16-35 | Not applicable |
| Diphenhydramine | First-Generation | H1 Receptor | 16 | Not applicable |
| Zileuton | 5-LO Inhibitor | 5-LO | Not applicable | ~0.5 µM |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of an antihistamine are critical to its clinical utility, influencing dosing frequency, onset of action, and potential for side effects. The table below summarizes key pharmacokinetic parameters for this compound's comparators. Data for this compound from human clinical trials is not currently available in the public domain.
| Compound | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) |
| This compound | Data not available | Data not available | Data not available |
| Cetirizine | ~311 | ~1.0 | ~8.3[2] |
| Levocetirizine | ~270 | ~0.9 | ~8-9 |
| Fexofenadine | ~142 | ~2.6 | ~14.4 |
| Loratadine | ~2.56 | ~1.14 | ~8.4 |
| Diphenhydramine | 48 - 147 | 2 - 4 | 4 - 8 |
Clinical Efficacy in Allergic Rhinitis
The clinical efficacy of antihistamines is typically assessed by the reduction in symptom scores in patients with allergic rhinitis. While specific clinical trial data for this compound is not publicly available, the following table provides a summary of the efficacy of comparator drugs.
| Compound | Symptom Score Reduction | Key Findings |
| This compound | Data not available | Preclinical studies suggest potential for broad anti-inflammatory effects beyond H1 antagonism. |
| Cetirizine | Significant reduction in Total Symptom Score (TSS) vs. placebo.[3][4] | Rapid onset of action and effective for both nasal and ocular symptoms. |
| Levocetirizine | Significant reduction in TSS vs. placebo. | Demonstrated efficacy in improving quality of life in patients with allergic rhinitis. |
| Fexofenadine | Significant reduction in TSS vs. placebo. | Generally considered non-sedating. |
| Loratadine | Significant reduction in TSS vs. placebo. | Long-acting with once-daily dosing. |
| Diphenhydramine | Effective in reducing nasal symptoms. | Associated with significant sedation. |
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H1 receptor.
Methodology: This assay is a competitive radioligand binding study.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled ligand with high affinity for the H1 receptor, such as [³H]-mepyramine, is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
5-Lipoxygenase (5-LO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity (IC50) of a test compound against 5-lipoxygenase.
Methodology: This is a cell-free enzymatic assay.
-
Enzyme Source: Purified human recombinant 5-lipoxygenase is used as the enzyme source.
-
Substrate: Arachidonic acid is used as the substrate for the enzyme.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Zileuton) as a positive control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection of Product Formation: The activity of 5-LO is determined by measuring the formation of its product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which can be quantified by spectrophotometry (measuring the increase in absorbance at 234 nm) or by using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Histamine H1 Receptor Signaling Pathway and the Point of Inhibition by this compound.
Caption: Workflow for a Competitive H1 Receptor Binding Assay.
Conclusion
This compound presents an intriguing profile as a dual-acting antihistamine and 5-lipoxygenase inhibitor. Its translational potential hinges on demonstrating a favorable balance of efficacy and safety in clinical trials. While direct comparative data is currently limited, its structural similarity to Cetirizine suggests a potent H1 receptor antagonism. The addition of 5-LO inhibition could offer a significant clinical advantage in treating allergic conditions with a prominent inflammatory component. Further preclinical and, most importantly, clinical studies are necessary to fully elucidate the therapeutic value of this compound and its potential to be a next-generation treatment for allergic diseases. This guide provides a framework for understanding the existing landscape and the key data required to move forward with the development of this promising compound.
References
- 1. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.report [fda.report]
- 3. Efficacy and safety of cetirizine therapy in perennial allergic rhinitis [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] THE EFFICACY OF CETIRIZINE IN THE TREATMENT OF ALLERGIC RHINITIS AND ALLERGIC BRONCHIAL ASTHMA | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal of Antihistamine Waste
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to specific disposal protocols for second-generation antihistamines like cetirizine to mitigate environmental contamination and ensure laboratory safety. The following guidelines provide a comprehensive framework for the safe handling and disposal of these compounds.
Antihistamines, even at low concentrations, can persist in the environment and impact aquatic ecosystems. Studies have shown that antihistamines such as cetirizine are not fully eliminated by wastewater treatment processes and can be detected in rivers and streams.[1][2] This underscores the critical need for proper disposal to prevent unintended environmental consequences.
Recommended Disposal Procedures
The primary and most recommended method for disposing of unused or expired antihistamines is through designated drug take-back programs.[3][4] These programs are the safest and most environmentally responsible option.
Step-by-Step Disposal Protocol:
-
Identify a Drug Take-Back Program:
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on pharmaceutical waste disposal.
-
Utilize resources such as the U.S. Drug Enforcement Administration (DEA) website to find authorized collection sites in your community.[5]
-
Many pharmacies and law enforcement agencies offer permanent collection sites or periodic take-back events.
-
-
In the Absence of a Take-Back Program (Household Trash Disposal): If a take-back program is not accessible, the U.S. Food and Drug Administration (FDA) provides guidelines for household trash disposal. This method should be used as a last resort.
-
Do Not Crush Pills or Capsules: Keep the solid dosage form intact.
-
Mix with an Undesirable Substance: Combine the medication with an unpalatable material like used coffee grounds, dirt, or cat litter. This prevents diversion and accidental ingestion.
-
Seal the Mixture: Place the mixture in a sealed container, such as a plastic bag or an empty container, to prevent leakage.
-
Dispose of in Household Trash: Throw the sealed container in the trash.
-
Remove Personal Information: Before discarding the original packaging, scratch out all personal information from the prescription label to protect your privacy.
-
-
Disposal of Liquid Formulations:
-
For liquid antihistamines, mix the remaining liquid with an absorbent and undesirable substance like coffee grounds or kitty litter.
-
Place the mixture in a sealed container and dispose of it in the trash.
-
Important Considerations:
-
Never Flush Down the Toilet or Sink: Unless specifically instructed by the medication's labeling, do not flush antihistamines. Wastewater treatment plants are often not equipped to remove these compounds, leading to their release into waterways.
-
Consult Safety Data Sheets (SDS): Always refer to the specific Safety Data Sheet for the compound you are working with for detailed disposal instructions. The SDS will provide information on hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): When handling pharmaceutical waste, wear appropriate PPE, including gloves and safety glasses.
Environmental Impact of Antihistamines
Research has indicated the presence of antihistamines in sewage and river waters, highlighting their persistence and potential for ecological impact. The following table summarizes the concentration levels of some antihistamines found in environmental samples.
| Antihistamine | Influent Wastewater Concentration (ng/L) | Effluent Wastewater Concentration (ng/L) | River Water Concentration (ng/L) |
| Cetirizine | 80 - 220 | Not specified in provided search results | 4 - 11 |
| Acrivastine | 80 - 220 | Not specified in provided search results | 4 - 11 |
| Fexofenadine | 80 - 220 | Not specified in provided search results | 4 - 11 |
Data sourced from studies on the occurrence of antihistamines in sewage and river waters.
The presence of these compounds in aquatic environments can disrupt ecosystems. For example, studies have shown that some antihistamines can negatively affect biofilms, which are crucial to stream health.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of antihistamine waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of antihistamine waste.
References
Personal protective equipment for handling Efletirizine
Disclaimer: The compound "Efletirizine" is not found in publicly available chemical or pharmaceutical databases. This guide is based on the assumption that this compound is a potent, powdered, second-generation antihistamine active pharmaceutical ingredient (API) used in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical before handling.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling potent pharmaceutical compounds like this compound. Adherence to these protocols is essential to ensure personnel safety and prevent cross-contamination.
Risk Assessment and Containment
Before handling any potent API, a thorough risk assessment is mandatory to identify potential hazards.[1] The primary risks associated with powdered APIs are inhalation of airborne particles and dermal exposure.[2] The level of containment required is determined by the compound's toxicity, potency, and the quantity being handled.[1][3]
Occupational Exposure Bands (OEB): Potent compounds are often categorized into OEBs, which guide the necessary containment strategies.[2] For a potent antihistamine, a higher OEB rating (e.g., OEB 4 or 5) would necessitate stringent controls.
| Containment Level | Description | Typical Handling Environment |
| Low | Handling non-hazardous materials. | Open benchtop. |
| Medium | Handling moderately hazardous materials. | Chemical fume hood or ventilated enclosure. |
| High | Handling potent or highly hazardous APIs. | Glovebox isolators, closed-transfer systems. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. For potent, powdered APIs, a multi-layered approach to PPE is recommended.
| Protection Type | Required PPE | Specification and Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 Respirator | A PAPR is recommended for handling highly potent compounds as it provides a higher protection factor. An N95 or FFP2 respirator may be suitable for lower-risk activities. |
| Hand Protection | Double Nitrile Gloves | Wearing two pairs of gloves minimizes risk during handling and doffing. The outer pair should be changed immediately if contaminated. |
| Body Protection | Disposable Coveralls | Materials like Tyvek® provide a barrier against chemical splashes and fine dust particles. A dedicated lab coat should be worn over personal clothing. |
| Eye Protection | Chemical Splash Goggles or Face Shield | Goggles must provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Disposable Shoe Covers | Shoe covers should be worn within the designated handling area to prevent the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds.
3.1. Preparation:
-
Designate Area: Cordon off a specific area for handling the potent compound.
-
Gather Materials: Ensure all necessary equipment, including a pre-prepared spill kit, is within the designated area.
-
Prepare Waste Containers: Labeled, sealed waste containers for solid, liquid, and sharp waste must be ready.
-
Don PPE: Put on all required PPE in the correct order in a clean, designated anteroom before entering the handling area.
3.2. Execution (Weighing and Aliquoting):
-
Minimize Dust: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders openly, use techniques like gentle scooping to minimize dust generation.
-
Work in Ventilated Enclosure: All manipulations of the powdered API should occur within a certified chemical fume hood, ventilated balance enclosure, or glovebox.
-
Cover Containers: Keep all containers with the API covered as much as possible.
3.3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.
-
Doff PPE: Remove PPE carefully in the designated doffing area to avoid self-contamination.
-
Dispose of Waste: Dispose of all single-use PPE and contaminated materials in the appropriate hazardous waste container.
Caption: PPE Donning and Doffing Workflow for Handling Potent APIs.
Disposal Plan
Improper disposal of pharmaceutical waste can lead to environmental contamination and pose a public health risk. All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.
4.1. Waste Segregation:
-
Segregate at the Source: Separate pharmaceutical waste from other waste streams like biohazardous or regular trash.
-
Categorize Waste:
-
Hazardous Waste: All items directly contaminated with this compound powder (e.g., PPE, weigh boats, pipette tips, cleaning materials) must be placed in designated black hazardous waste containers.
-
Liquid Waste: Contaminated solvents or solutions should be collected in clearly labeled, sealed hazardous liquid waste containers.
-
Sharps Waste: Contaminated needles or blades must be placed in a designated sharps container.
-
| Waste Type | Container | Disposal Method |
| Solid Waste (Contaminated PPE, consumables) | Labeled, sealed, black hazardous waste container. | Licensed incineration. |
| Liquid Waste (Contaminated solvents) | Labeled, sealed, hazardous liquid waste container. | Chemical deactivation or incineration by a licensed facility. |
| Unused/Expired API | Original container, placed within a sealed hazardous waste bag/container. | Return to a licensed reverse distributor or dispose of via incineration. |
4.2. Final Disposal:
-
Incineration: This is the most common and effective method for destroying hazardous pharmaceutical waste, ensuring complete destruction of the active ingredient.
-
Licensed Waste Management: All disposal must be handled by a certified hazardous waste management company that complies with all local, state, and federal regulations.
By implementing these comprehensive safety and disposal protocols, research facilities can effectively mitigate the risks associated with handling potent APIs like this compound, ensuring a safe environment for all personnel.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
